2-ethyl-3-methoxyaniline
Description
Properties
IUPAC Name |
2-ethyl-3-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOCGYDOJFYGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556031 | |
| Record name | 2-Ethyl-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114274-16-7 | |
| Record name | 2-Ethyl-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-ethyl-3-methoxyaniline chemical structure and CAS number
2-Ethyl-3-Methoxyaniline: Structural Profiling and Synthetic Applications in Kinase Inhibitor Development
Executive Summary
In the landscape of targeted oncology and medicinal chemistry, highly substituted anilines serve as privileged pharmacophores. 2-Ethyl-3-methoxyaniline is a sterically and electronically tuned building block critical for synthesizing selective receptor tyrosine kinase (RTK) inhibitors. This technical guide provides an in-depth evaluation of its chemical properties, its mechanistic role in targeting the RET (REarranged during Transfection) kinase pathway, and validated experimental protocols for its integration into quinazoline-based drug scaffolds.
Physicochemical Profiling & Structural Integrity
The structural uniqueness of 2-ethyl-3-methoxyaniline arises from the ortho-meta substitution pattern relative to the primary amine. The ethyl group at the C2 position provides critical steric bulk, which restricts the rotational degrees of freedom when the aniline nitrogen is coupled to a larger heterocyclic core (such as a quinazoline). This conformational locking is essential for achieving high binding affinity and selectivity in the narrow ATP-binding pockets of kinases. Concurrently, the methoxy group at C3 acts as an electron-donating group via resonance, increasing the nucleophilicity of the aniline nitrogen, thereby facilitating downstream nucleophilic aromatic substitution (SNAr) reactions.
Table 1: Quantitative Chemical and Structural Specifications
| Property | Value |
| Chemical Name | 2-ethyl-3-methoxyaniline |
| CAS Registry Number (Free Base) | 114274-16-7 |
| CAS Registry Number (HCl Salt) | 114274-15-6 |
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| SMILES String | CCC1=C(N)C=CC=C1OC |
These parameters are corroborated by the 1[1] and 2[2].
Mechanistic Role in Drug Design: Targeting RET Kinase
Gain-of-function mutations and fusions in the RET kinase (e.g., KIF5B-RET) are primary oncogenic drivers in medullary thyroid cancer (MTC) and lung adenocarcinoma (LAD). 2-Ethyl-3-methoxyaniline is extensively utilized as a precursor to synthesize 2-substituted phenol quinazolines, which act as potent, selective RET inhibitors[3].
When 2-ethyl-3-methoxyaniline is demethylated and coupled to a quinazoline core, the resulting anilinoquinazoline occupies the ATP-binding site of the RET kinase. The 2-ethyl group projects into a specific hydrophobic sub-pocket, enhancing selectivity against off-target kinases like KDR (VEGFR2), thereby reducing clinical toxicities such as hypertension[3].
Fig 1: RET Kinase Signaling Pathway and targeted competitive inhibition by anilinoquinazoline derivatives.
Experimental Methodologies: Synthesis & Validation
To deploy 2-ethyl-3-methoxyaniline in drug discovery, it must undergo precise structural modifications. The following self-validating protocols outline the synthesis of a RET inhibitor intermediate, emphasizing the causality behind each procedural step as documented in 3[3].
Protocol 1: Lewis Acid-Mediated Demethylation
Objective: Convert 2-ethyl-3-methoxyaniline to 3-amino-2-ethylphenol. Causality: Boron tribromide (BBr3) is a strong Lewis acid that selectively coordinates with the methoxy oxygen. The subsequent nucleophilic attack by bromide cleaves the methyl-oxygen bond. Dichloromethane (DCM) is chosen as a non-coordinating solvent to prevent competitive binding with the Lewis acid.
Step-by-Step Procedure:
-
Preparation: Dissolve 2-ethyl-3-methoxyaniline (141 mg, 0.93 mmol) in anhydrous DCM (1.0 mL) under an inert nitrogen atmosphere to prevent premature hydrolysis of the reagent[3].
-
Cooling: Submerge the reaction flask in an ice-water bath (0°C). Rationale: The initial coordination of BBr3 to the amine and ether is highly exothermic; thermal control prevents charring and side reactions.
-
Reagent Addition: Add BBr3 (1 M solution in DCM, 4.66 mL, 4.66 mmol) dropwise[3]. Rationale: A 5-fold molar excess is required because the primary amine will irreversibly coordinate with at least one equivalent of BBr3, leaving the remainder to facilitate ether cleavage.
-
Propagation: Remove the ice bath and stir the mixture at room temperature (20-25°C) for 12 hours (overnight)[3].
-
Validation Check 1 (In-Process): Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the starting material spot confirms reaction completion.
-
Quenching: Carefully pour the mixture into crushed ice. Rationale: Water hydrolyzes the intermediate boron complexes, liberating the free phenol and hydrobromic acid[3].
-
Neutralization & Extraction: Neutralize the aqueous layer with saturated sodium carbonate (Na2CO3) to pH 7-8 to ensure the amine is in its free-base form[3]. Extract with DCM (2 × 20 mL).
-
Isolation: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 3-amino-2-ethylphenol[3].
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Couple 3-amino-2-ethylphenol to a 4-chloroquinazoline core. Causality: The electron-deficient C4 position of the quinazoline ring is highly susceptible to nucleophilic attack by the primary amine of our intermediate.
Step-by-Step Procedure:
-
Reaction Setup: Combine 3-amino-2-ethylphenol (1.0 eq) and 6,7-bismethoxychloroquinazoline (1.0 eq) in isopropanol.
-
Catalysis: Add a catalytic amount of hydrochloric acid (HCl). Rationale: Protonation of the quinazoline nitrogen (N1) increases the electrophilicity of the C4 carbon, dramatically accelerating the SNAr reaction.
-
Heating: Reflux the mixture at 80°C for 4 hours.
-
Validation Check 2 (Post-Reaction): Analyze via LC-MS. The presence of the target mass [M+H]+ and the absence of the 4-chloroquinazoline isotope pattern confirm successful coupling.
-
Purification: Cool to room temperature, filter the precipitated product, and wash with cold isopropanol to obtain the pure anilinoquinazoline derivative.
Fig 2: Synthetic workflow for the integration of 2-ethyl-3-methoxyaniline into quinazoline scaffolds.
References
- Source: nih.
- Source: molbase.
- Source: nih.
- Source: google.
Sources
Whitepaper: Structural Characterization and Synthetic Utility of 2-Ethyl-3-Methoxyaniline
Executive Summary
In the landscape of modern drug discovery and fragment-based drug design (FBDD), sterically hindered anilines serve as critical building blocks for developing highly selective active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently encounter 2-ethyl-3-methoxyaniline in the design of kinase inhibitors and novel therapeutics. This whitepaper provides an in-depth technical analysis of its molecular weight, chemical formula, analytical validation workflows, and synthetic utility. By understanding the causality behind its physicochemical behavior, researchers can optimize their synthetic routes and analytical assays.
Molecular Architecture & Physicochemical Profiling
The structural foundation of 2-ethyl-3-methoxyaniline dictates its behavior in both biological assays and synthetic reactors. The molecule consists of a central benzene ring substituted with a primary amine at the C1 position, an ethyl group at C2, and a methoxy ether at C3.
This specific contiguous substitution pattern (1,2,3-trisubstitution) creates a highly unique steric environment. The ethyl group is effectively "sandwiched" between the electron-donating amine and methoxy groups, restricting bond rotation and influencing the compound's nucleophilicity.
The fundamental properties of the free base[1] and its corresponding hydrochloride salt[2] are summarized below.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Causality / Scientific Implication |
| Molecular Formula | C9H13NO | The presence of both hydrogen-bond donors (-NH2) and acceptors (-OCH3) makes it an excellent fragment for target protein binding. |
| Molecular Weight | 151.21 g/mol | Its low molecular weight (< 300 Da) provides high ligand efficiency, a critical metric in early-stage FBDD[1]. |
| Exact Mass | 151.0997 Da | Monoisotopic mass is essential for High-Resolution Mass Spectrometry (HRMS) calibration and structural confirmation. |
| Free Base CAS | 114274-16-7 | The free base is moderately lipophilic, requiring non-polar organic solvents for extraction and synthesis[3]. |
| HCl Salt CAS | 114274-15-6 | The hydrochloride salt (MW: 187.67 g/mol ) is utilized to prevent air oxidation of the amine, ensuring long-term shelf stability[4]. |
Analytical Methodologies for Mass Verification
To ensure scientific integrity before initiating complex multi-step syntheses, the molecular weight and formula of 2-ethyl-3-methoxyaniline must be rigorously validated. Relying solely on vendor certificates of analysis can introduce downstream failures. We employ a multi-modal analytical workflow to confirm the exact mass and structural connectivity.
Fig 1. Multi-modal analytical workflow for validating molecular weight and structural formula.
Protocol 1: HRMS Validation of Molecular Weight
This protocol is designed as a self-validating system to confirm the C9H13NO formula via precise mass measurement.
-
Step 1: Analyte Solubilization
-
Action: Dissolve 1.0 mg of 2-ethyl-3-methoxyaniline in 1.0 mL of LC-MS grade Methanol.
-
Causality: Methanol provides optimal solvation for the amphiphilic nature of the free base aniline while maintaining perfect compatibility with the electrospray ionization (ESI) source.
-
-
Step 2: Chromatographic Elution
-
Action: Inject 2 µL onto a C18 reverse-phase column using a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.
-
Causality: The 0.1% Formic Acid serves a dual purpose: it suppresses secondary silanol interactions on the stationary phase (sharpening the chromatographic peak) and provides an abundant proton source to ionize the primary amine.
-
-
Step 3: Mass Acquisition & Validation
-
Action: Scan in ESI+ mode across an m/z range of 100–500 using a Time-of-Flight (TOF) analyzer.
-
Validation Checkpoint: The system self-validates if the observed monoisotopic peak matches the theoretical [M+H]+ m/z of 152.1075 within a mass error of < 5 ppm. A matching isotopic distribution pattern confirms the absence of hidden halogenated impurities.
-
Synthetic Applications & Steric Considerations
In drug development, 2-ethyl-3-methoxyaniline is frequently deployed as a nucleophile in transition-metal-catalyzed cross-coupling reactions to generate complex diarylamines. However, the ortho-ethyl group introduces significant steric bulk, which can inhibit standard catalytic cycles.
To overcome this, specialized catalytic systems must be employed. The Buchwald-Hartwig amination is the gold standard for coupling this hindered aniline with aryl halides.
Fig 2. Buchwald-Hartwig cross-coupling utilizing 2-ethyl-3-methoxyaniline.
Protocol 2: Sterically Accommodating Buchwald-Hartwig Amination
-
Step 1: Catalyst Activation (Glovebox Environment)
-
Action: Combine Pd(OAc)2 (5 mol%) and BINAP ligand (10 mol%) in anhydrous toluene under an argon atmosphere.
-
Causality: Argon prevents the oxidative degradation of the electron-rich phosphine ligand. BINAP is specifically chosen because its large "bite angle" creates a spacious catalytic pocket, accommodating the sterically hindered ortho-ethyl group of the aniline during the coordination phase.
-
-
Step 2: Reagent Introduction
-
Action: Add 2-ethyl-3-methoxyaniline (1.0 eq), the target aryl bromide (1.1 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Causality: NaOtBu is a strong, highly branched, non-nucleophilic base. It efficiently deprotonates the aniline after it coordinates to the palladium center, driving the catalytic cycle forward without competitively attacking the aryl bromide electrophile.
-
-
Step 3: Thermal Promotion & Monitoring
-
Action: Heat the reaction mixture to 90°C for 12 hours.
-
Validation Checkpoint: Reaction completion is validated via LC-MS by monitoring the total disappearance of the 2-ethyl-3-methoxyaniline peak (m/z 152.1075) and the emergence of the calculated product mass.
-
Table 2: Comparative Analysis for Synthetic Planning
When planning a synthesis, choosing between the free base and the salt form is a critical decision matrix for the application scientist.
| Parameter | Free Base (CAS 114274-16-7) | Hydrochloride Salt (CAS 114274-15-6) |
| Molecular Weight | 151.21 g/mol [1] | 187.67 g/mol [2] |
| Physical State | Viscous liquid or low-melting solid | Crystalline solid |
| Reactivity | Ready for immediate use in nucleophilic attacks | Requires an in situ neutralization step (addition of extra base) |
| Storage Suitability | Short-term; susceptible to oxidative darkening | Long-term; highly stable under ambient conditions[4] |
References
-
PubChem Compound Summary for CID 14112813 (2-Ethyl-3-methoxyaniline) . National Center for Biotechnology Information (NCBI). Retrieved for molecular weight (151.21 g/mol ) and formula (C9H13NO) verification. URL:[Link]
-
ChemSrc CAS Database: 114274-16-7 (2-ethyl-3-methoxyaniline) . ChemSrc. Retrieved for free base registry identification. URL:[Link]
Sources
- 1. 2-Ethyl-3-methoxyaniline | C9H13NO | CID 14112813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 114274-15-6|2-Ethyl-3-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 3. 114274-16-7_2-ethyl-3-methoxyanilineCAS号:114274-16-7_2-ethyl-3-methoxyaniline【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. CAS 114274-15-6 | Sigma-Aldrich [sigmaaldrich.com]
Engineering Aniline Derivatives: A Technical Guide on Electronic and Steric Modulation in Drug Discovery
Executive Summary
Aniline and its derivatives represent a highly privileged, versatile scaffold in medicinal chemistry, forming the structural backbone of numerous antimicrobial, anticancer, and anti-inflammatory agents[1]. However, the inclusion of an aniline moiety frequently introduces profound pharmacokinetic and toxicological challenges, primarily driven by metabolic instability and the generation of reactive electrophilic intermediates[2].
For drug development professionals, mastering the electronic (inductive and resonance) and steric (ortho-effect) properties of aniline substituents is not optional—it is a mandatory prerequisite for rational drug design. This whitepaper provides an in-depth mechanistic analysis of how substituent effects dictate the pKa, nucleophilicity, and metabolic fate of aniline derivatives, supported by self-validating experimental protocols and quantitative data.
Mechanistic Foundations: Electronic & Steric Effects
Electronic Effects and the Hammett Equation
The basicity and nucleophilicity of the aniline nitrogen are exquisitely sensitive to the electronic nature of substituents on the aromatic ring. This relationship is quantitatively described by the Hammett equation , which correlates the electronic properties of a substituent ( σ ) with the ionization constant ( pKa ) of the derivative[3].
-
Electron-Donating Groups (EDGs): Substituents such as −OCH3 or −CH3 push electron density into the aromatic ring via resonance (+R) or inductive (+I) effects. This increases the electron density on the amine nitrogen, making the lone pair more available to accept a proton, thereby increasing the pKa (stronger base).
-
Electron-Withdrawing Groups (EWGs): Substituents like −NO2 or −Cl pull electron density away from the amine via -R and -I effects. The nitrogen lone pair becomes highly delocalized into the π -system of the ring, drastically reducing its availability for protonation and lowering the pKa (weaker base).
Steric Hindrance and the Ortho-Effect
While electronic effects govern meta- and para-substituents predictably, ortho-substituents introduce complex three-dimensional dynamics. Bulky groups at the 2- and 6-positions (e.g., 2,6-dimethylaniline) physically twist the −NH2 group out of the plane of the benzene ring.
The Causality of Steric Basicity: For the nitrogen lone pair to delocalize into the aromatic π -system, the p-orbital of the nitrogen must be parallel to the p-orbitals of the ring carbons. Steric clash forces the amine group out of planarity, disrupting this resonance overlap. Consequently, the lone pair remains localized on the nitrogen atom, resulting in a significantly higher basicity than would be predicted by electronic effects alone.
Implications in Pharmacokinetics and Toxicology
Metabolic Instability and Toxicity
Unshielded anilines are notorious for their susceptibility to hepatic metabolism. Cytochrome P450 enzymes readily oxidize the aniline nitrogen (N-hydroxylation), generating highly reactive quinone-imine metabolites. These electrophilic species covalently bind to cellular proteins and DNA, leading to severe adverse events such as methemoglobinemia and hepatotoxicity[2]. A clinical example is the NSAID Bromfenac , whose unshielded aniline moiety led to reactive metabolite-driven liver injury[2].
Steric Shielding and Bioisosteric Replacement
To mitigate toxicity, medicinal chemists frequently employ steric shielding —placing bulky alkyl groups at the ortho positions to physically block the CYP450 active site from accessing the amine[4].
Cautionary Insight: While steric shielding is a standard tactic, empirical data reveals its limitations. In in vivo DNA binding studies, sterically hindered derivatives like 4,4'-methylene-bis-(2-chloroaniline) (MOCA) still produced DNA adducts in the liver at levels typical of moderately strong genotoxic carcinogens[4]. This proves that in vitro predictive values (like the Ames test) are sometimes inadequate, and genotoxicity can remain an intrinsic property of the aniline scaffold despite ortho-substitution[4].
Bioisosteric Innovation: When steric shielding fails, complete scaffold replacement is required. Researchers have successfully replaced anilines with 1-aminonorbornanes . This 3D, sp3 -rich core mimics the basicity and vector geometry of aniline but completely lacks the aromatic π -system required for toxic N-oxidation, offering a metabolically stable alternative[5].
Caption: Aniline metabolism pathway and the protective role of steric shielding.
Quantitative Data Analysis
The tables below summarize the quantitative relationship between substituent effects, pKa , and the resulting biological activity of aniline derivatives.
Table 1: Hammett Constants and pKa of Substituted Anilines | Substituent | Position | Hammett Constant ( σ ) | Approx. pKa | Dominant Electronic Effect | | :--- | :--- | :--- | :--- | :--- | | -H (Aniline) | - | 0.00 | 4.60 | Baseline | | −OCH3 | para | -0.27 | 5.34 | Strong EDG (+Resonance) | | −CH3 | para | -0.17 | 5.08 | Weak EDG (+Inductive) | | -Cl | para | 0.23 | 3.98 | EWG (-Inductive > +Resonance) | | −NO2 | para | 0.78 | 1.00 | Strong EWG (-Resonance & -Inductive) |
Table 2: Comparative Cytotoxicity of Aniline Derivatives [1] | Derivative Class | Specific Compound | Target Cell Line | IC50 Value | | :--- | :--- | :--- | :--- | | 2-Substituted Aniline Pyrimidine | Compound 18c | HepG2 (Liver) | 1.8 ± 0.2 µM | | 2-Substituted Aniline Pyrimidine | Compound 18c | MDA-MB-231 (Breast) | 2.5 ± 0.3 µM | | 4-Anilinoquinazoline | Compound 9a | Various Cell Lines | 25-682 nM | | Benzothiazole Aniline | Ligand L1 | HeLa (Cervical) | ~25 µM |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the experimental choice to guarantee reproducible, high-fidelity data.
Protocol: Potentiometric Titration for pKa Determination
Determining the exact pKa of an aniline derivative is critical for predicting its physiological ionization state[3].
Self-Validation Step: Prior to any measurement, the potentiometer must be calibrated using standard aqueous buffers at pH 4, 7, and 10 to ensure electrode linearity[6]. A blank titration (solvent only) is run to establish a baseline, ensuring that the observed inflection point is strictly due to the API's ionization.
-
Sample Preparation: Dissolve the active pharmaceutical ingredient (API) in a suitable solvent to achieve a concentration of at least 10−4 M. Causality: This concentration ensures optimal sensitivity for detecting minute pH shifts during the titration curve.[6]
-
Ionic Strength Control: Add 0.15 M Potassium Chloride (KCl) to the solution. Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable, allowing molar concentration to be used as a mathematically reliable proxy for thermodynamic activity.[6]
-
Nitrogen Purging: Purge the drug solution with N2 gas for 10 minutes prior to titration. Causality: This displaces dissolved CO2 . If left in solution, CO2 forms carbonic acid, which introduces an artificial buffering region and skews the precise identification of the API's inflection point.[6]
-
Titration Execution: Place the vessel on a magnetic stirrer, immerse the pH electrode, and titrate using 0.1 M NaOH (for acidic derivatives) or 0.1 M HCl (for basic derivatives)[6].
-
Data Analysis: Plot the pH against the volume of titrant added. Calculate the first derivative of the curve to pinpoint the exact inflection point (half-equivalence point), where pH=pKa [3].
Caption: Step-by-step workflow for potentiometric determination of pKa.
Protocol: In Vitro Cell Viability (MTT Assay)
To evaluate the cytotoxicity of newly synthesized aniline derivatives, the MTT assay provides a reliable colorimetric readout[1].
Self-Validation Step: Always include a positive control (e.g., a known cytotoxic agent like Doxorubicin) and a negative control (vehicle/DMSO only). Absorbance readings must be normalized against the vehicle control to accurately calculate the IC50 .
-
Cell Seeding: Seed the target cancer cell lines (e.g., HepG2) in a 96-well microtiter plate and incubate for 24 hours to allow for adherence.
-
Compound Dilution & Treatment: Serially dilute the aniline test compound and apply it to the wells. Incubate for 48-72 hours.
-
MTT Addition: Add the yellow MTT reagent to each well and incubate for 2-4 hours. Causality: Only viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, converting the soluble yellow MTT into insoluble purple formazan crystals. Dead cells cannot perform this conversion.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals back into a homogeneous solution[1].
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Lower absorbance correlates with lower cell viability, allowing for the calculation of the IC50 value.
References
-
Genotoxicity of aniline derivatives in various short-term tests Source: PubMed (nih.gov)[Link]
-
Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark[Link]
-
Aniline replacement in drug-like compounds Source: Cresset Group [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cresset-group.com [cresset-group.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news.umich.edu [news.umich.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
Synthesis and Characterization of 2-Ethyl-3-methoxyaniline: A Comprehensive Technical Guide
Executive Summary
2-Ethyl-3-methoxyaniline is a highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, it serves as a critical intermediate in the development of potent RET kinase inhibitors with improved KDR selectivity, which are pivotal in targeted oncology therapies ()[1]. Furthermore, it is a key precursor for synthesizing multigram quantities of phenolic metabolites of the nonsteroidal anti-inflammatory drug (NSAID) etodolac ()[2].
Because direct alkylation of 3-methoxyaniline lacks regiocontrol, synthesizing the 2-ethyl derivative requires a strategic workaround. This whitepaper details a highly regioselective, four-step synthetic route leveraging Directed ortho-Metalation (DoM) to construct the C2-ethyl linkage with absolute precision.
Retrosynthetic Analysis & Mechanistic Rationale
The synthesis begins with commercially available 3-methoxyaniline. To achieve exclusive functionalization at the C2 position, the amine must be protected with a bulky group that also acts as a Directed Metalation Group (DMG). The pivaloyl (tert-butylcarbonyl) group fulfills both roles perfectly.
Following pivaloylation, the molecule undergoes DoM using n-butyllithium (n-BuLi), followed by an electrophilic quench with acetaldehyde. The resulting benzylic alcohol is then catalytically hydrogenolyzed to an ethyl group, and the pivalamide is hydrolyzed to reveal the target free amine.
Retrosynthetic analysis of 2-ethyl-3-methoxyaniline from 3-methoxyaniline.
Starting Materials & Reagent Specifications
To ensure reproducibility and high yields, strict adherence to reagent purity—particularly the exclusion of moisture during the DoM step—is critical.
| Chemical Name | CAS Number | Synthetic Role | Purity / Specifications |
| 3-Methoxyaniline | 536-90-3 | Primary Starting Material | ≥99%, anhydrous |
| Pivaloyl Chloride | 3282-30-2 | Protecting/Directing Group | ≥98%, stored under N₂ |
| n-Butyllithium | 109-72-8 | Lithiating Agent | 2.5 M in hexanes, titrated |
| Acetaldehyde | 75-07-0 | Electrophile | ≥99.5%, freshly distilled |
| Palladium on Carbon | 7440-05-3 | Hydrogenation Catalyst | 10% wt Pd/C, dry |
| Perchloric Acid | 7601-90-3 | Hydrogenolysis Promoter | 70% aqueous solution |
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems . Each step includes an In-Process Control (IPC) to verify mechanistic success before proceeding, minimizing downstream failures.
Step 1: Pivaloyl Protection of 3-Methoxyaniline
-
Reaction: Dissolve 3-methoxyaniline (1.0 eq) in dry dichloromethane (DCM) containing triethylamine (1.2 eq). Cool the mixture to 0 °C.
-
Addition: Add pivaloyl chloride (1.1 eq) dropwise to control the exothermic acylation.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.
-
IPC (Self-Validation): Analyze via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly polar aniline spot is entirely replaced by the less polar pivalamide spot.
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-(3-methoxyphenyl)pivalamide (>95% yield).
Step 2: Directed ortho-Metalation (DoM) and Electrophilic Quench
-
Lithiation: Dissolve the pivalamide (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C. Add n-BuLi (2.2 eq) dropwise. Causality: The first equivalent deprotonates the amide nitrogen; the second equivalent performs the C2 lithiation.
-
Maturation: Stir at 0 °C for 2 hours.
-
IPC (Self-Validation): Quench a 0.5 mL aliquot with D₂O. ¹H NMR analysis must show >95% deuterium incorporation at the C2 position (disappearance of the C2 aromatic proton signal).
-
Quench: Cool the mixture to -78 °C. Add freshly distilled acetaldehyde (1.5 eq) dropwise. Stir for 1 hour, then warm to room temperature.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate. Recrystallize to obtain 2'-(1-hydroxyethyl)-3'-methoxy-2,2-dimethylpropionanilide (~74% yield)[3].
Step 3: Catalytic Hydrogenolysis of the Benzylic Alcohol
-
Reaction: Dissolve the benzylic alcohol intermediate in an ethanol/ethyl acetate mixture.
-
Catalysis: Add 10% Pd/C (10% w/w relative to substrate) and a catalytic amount of 70% perchloric acid (HClO₄).
-
Hydrogenation: Stir vigorously under a hydrogen atmosphere (balloon or Parr shaker at 40 psi) for 12 hours.
-
IPC (Self-Validation): Monitor by LC-MS. The process is complete when the M+H peak of the alcohol is completely replaced by the reduced ethyl mass.
-
Workup: Filter through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield 2'-ethyl-3'-methoxy-2,2-dimethylpropionanilide (~90% yield)[3].
Step 4: Amide Hydrolysis to Free Amine
-
Reaction: Suspend the reduced intermediate in a mixture of ethanol and 6M HCl (or 20% NaOH for basic hydrolysis).
-
Reflux: Heat to vigorous reflux for 12–24 hours. Causality: The extreme steric hindrance of the tert-butyl group makes standard amide hydrolysis exceptionally slow, necessitating harsh thermal conditions.
-
IPC (Self-Validation): HPLC monitoring must show <1% of the pivalamide starting material remaining.
-
Workup: If acidic, cool and basify with NaOH to pH > 10. Extract the free amine with DCM. Wash with brine, dry over Na₂SO₄, and concentrate. Purify by vacuum distillation to afford pure 2-ethyl-3-methoxyaniline (~86% yield)[3].
Step-by-step synthetic workflow and reaction conditions for 2-ethyl-3-methoxyaniline.
Mechanistic Deep-Dive: Synergistic DoM and Hydrogenolysis
The success of this route relies entirely on two specific mechanistic phenomena:
-
Synergistic Regiocontrol: 3-Methoxyaniline inherently possesses two ortho positions (C2 and C4) relative to the methoxy group. By converting the amine to a pivalamide, we introduce a powerful Directed Metalation Group (DMG). The pivalamide carbonyl oxygen and the methoxy oxygen synergistically coordinate the lithium cation of n-BuLi. This pre-equilibrium complexation drastically lowers the activation energy for deprotonation specifically at the C2 position. Furthermore, the immense steric bulk of the tert-butyl group physically shields the C4 and C6 positions, ensuring >95% regioselectivity for C2 lithiation[3].
-
Acid-Promoted Hydrogenolysis: Standard Pd/C hydrogenation is often insufficient to cleave the benzylic C-O bond of the intermediate. The addition of perchloric acid (HClO₄) protonates the benzylic hydroxyl group, facilitating the transient formation of a resonance-stabilized carbocation. This activated electrophilic species is then rapidly and irreversibly reduced by the palladium hydride species on the catalyst surface[3].
Analytical Characterization & Quality Control
To verify the final API building block, the following analytical signatures should be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Methoxy group: ~3.80 ppm (s, 3H)
-
Ethyl group: ~2.65 ppm (q, J = 7.5 Hz, 2H) and ~1.15 ppm (t, J = 7.5 Hz, 3H)
-
Aromatic protons: ~6.30 - 6.95 ppm (m, 3H)
-
Amine protons: ~3.60 ppm (br s, 2H, exchanges with D₂O)
-
-
LC-MS (ESI+): Expected [M+H]⁺ m/z = 152.1.
-
HPLC Purity: >99.0% (Area normalization, UV detection at 254 nm).
References
-
Title: Multigram preparation of 1,8-diethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, a phenolic metabolite of the analgesic and antiinflammatory agent etodolac Source: The Journal of Organic Chemistry (1988) URL: [Link]
-
Title: The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity Source: European Journal of Medicinal Chemistry (via PubMed Central, 2016) URL: [Link]
Sources
Methodological & Application
Synthesis Protocol for 2-Ethyl-3-methoxyaniline: A Directed Ortho-Metalation (DoM) Approach
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol
Executive Summary & Mechanistic Rationale
2-Ethyl-3-methoxyaniline (CAS: 114274-16-7) is a highly specialized, 1,2,3-trisubstituted aromatic building block. It is prominently utilized in the pharmaceutical industry for the synthesis of 2-substituted phenol quinazolines, which serve as potent RET (Rearranged during Transfection) kinase inhibitors with improved KDR selectivity for targeted cancer therapies ()[1].
Synthesizing 1,2,3-trisubstituted benzenes with absolute regiochemical fidelity is notoriously difficult using standard electrophilic aromatic substitution due to competing electronic directing effects. To bypass these limitations, this protocol employs a Directed Ortho-Metalation (DoM) strategy.
The Causality of Experimental Choices:
-
Why the Pivaloyl Protecting Group? Treating 3-methoxyaniline with pivaloyl chloride installs a powerful Directed Metalation Group (DMG). The extreme steric bulk of the tert-butyl moiety prevents the highly nucleophilic organolithium base from attacking the amide carbonyl, a common side reaction with less hindered amides.
-
Why the 2-Position? The regioselectivity is governed by the Complex-Induced Proximity Effect (CIPE) . When treated with n -butyllithium ( n -BuLi), the lithium cation coordinates simultaneously to the methoxy oxygen and the N-lithiated pivalamide. This dual-coordination precisely positions the basic butyl anion over the C2 proton (sandwiched between the two DMGs). The synergistic thermodynamic stability of the resulting C2-lithiated species ensures exclusive metalation at this sterically hindered position, requiring 2.1 equivalents of base to account for both N-H deprotonation and C-H activation ()[2].
Experimental Workflows & Visualizations
Figure 1: Three-step synthesis of 2-ethyl-3-methoxyaniline via Directed Ortho-Metalation (DoM).
Figure 2: Mechanistic pathway of synergistic DoM driven by Complex-Induced Proximity Effect (CIPE).
Quantitative Data & Reagent Summary
| Step | Reagent / Intermediate | MW ( g/mol ) | Equivalents | Amount | Expected Yield |
| 1. Protection | 3-Methoxyaniline | 123.15 | 1.0 | 10.0 g | N/A |
| Pivaloyl chloride | 120.58 | 1.2 | 11.7 g | N/A | |
| N-(3-Methoxyphenyl)pivalamide | 207.27 | N/A | ~16.0 g | > 95% | |
| 2. Metalation | N-(3-Methoxyphenyl)pivalamide | 207.27 | 1.0 | 10.0 g | N/A |
| n -Butyllithium (2.5 M in hexanes) | 64.06 | 2.1 | 40.5 mL | N/A | |
| Ethyl iodide | 155.97 | 1.5 | 11.3 g | N/A | |
| N-(2-Ethyl-3-methoxyphenyl)pivalamide | 235.33 | N/A | ~9.6 g | 80 - 85% | |
| 3. Deprotection | N-(2-Ethyl-3-methoxyphenyl)pivalamide | 235.33 | 1.0 | 5.0 g | N/A |
| 6M Hydrochloric acid (aq) | 36.46 | Excess | 50.0 mL | N/A | |
| 2-Ethyl-3-methoxyaniline | 151.21 | N/A | ~2.9 g | > 90% |
Step-by-Step Experimental Methodologies
Step 1: Synthesis of N-(3-Methoxyphenyl)pivalamide
-
Initiation: Dissolve 3-methoxyaniline (10.0 g, 81.2 mmol) and triethylamine (13.6 mL, 97.4 mmol) in 150 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.
-
Addition: Cool the solution to 0 °C using an ice bath. Add pivaloyl chloride (11.7 g, 97.4 mmol) dropwise over 20 minutes to control the exothermic acylation.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup: Quench the reaction with 100 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield a white solid.
-
Self-Validation (IPQC): TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material. The product spot will be ninhydrin-negative (confirming conversion from primary amine to secondary amide).
Step 2: Directed Ortho-Metalation and Alkylation
Note: This step requires strict anhydrous and anaerobic conditions.
-
Preparation: Dissolve N-(3-methoxyphenyl)pivalamide (10.0 g, 48.2 mmol) in 150 mL of anhydrous THF under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Lithiation: Slowly add n -butyllithium (2.5 M in hexanes, 40.5 mL, 101.2 mmol) dropwise via syringe. The solution will transition to a deep yellow/orange color, indicating the formation of the C2-lithiated aryl species. Stir for 2 hours at room temperature to ensure complete thermodynamic equilibration of the di-lithiated intermediate ()[2].
-
Electrophilic Quench: Cool the reaction mixture back to 0 °C. Add ethyl iodide (11.3 g, 72.3 mmol) dropwise. The steric bulk of the pivaloyl group prevents N-alkylation, driving exclusive C-alkylation.
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with 50 mL of saturated aqueous NH4Cl .
-
Extraction: Extract with ethyl acetate (3 × 75 mL). Wash the organics with brine, dry over Na2SO4 , and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 9:1) to isolate the alkylated intermediate.
-
Self-Validation (IPQC): 1 H-NMR ( CDCl3 ) will confirm the success of the regioselective DoM. The diagnostic C2 aromatic proton (which appears as a narrow multiplet ~7.3 ppm in the starting material) will completely disappear. A new ethyl quartet (~2.7 ppm, 2H) and triplet (~1.1 ppm, 3H) will emerge.
Step 3: Deprotection to 2-Ethyl-3-methoxyaniline
Causality Note: Pivalamides are exceptionally robust against standard hydrolysis. Harsh acidic conditions combined with prolonged thermal energy are required to cleave the amide bond without oxidizing the electron-rich aniline ring.
-
Hydrolysis: Suspend N-(2-ethyl-3-methoxyphenyl)pivalamide (5.0 g, 21.2 mmol) in a mixture of 50 mL ethanol and 50 mL of 6M aqueous HCl.
-
Reflux: Heat the mixture to reflux (approx. 100 °C) for 12 to 24 hours until LC-MS indicates complete deprotection.
-
Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Basification: Cool the remaining aqueous phase in an ice bath and carefully basify to pH > 10 using 2M NaOH (aq).
-
Final Extraction: Extract the liberated free base with DCM (3 × 50 mL). Dry the combined organics over Na2SO4 and concentrate in vacuo to yield 2-ethyl-3-methoxyaniline as a viscous oil. (If desired, the compound can be precipitated and stored as the hydrochloride salt by treating the DCM solution with 2M HCl in diethyl ether).
-
Self-Validation (IPQC): LC-MS should display an [M+H]+ peak at 152.2 m/z. 1 H-NMR will show the reappearance of the primary amine protons as a broad singlet (~3.6 ppm, 2H) that readily exchanges with D2O .
References
-
Newton, R., Bowler, K. A., Burns, E. M., et al. "The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity." European Journal of Medicinal Chemistry, 112, 20-32 (2016). URL:[Link]
-
Hintermann, L., et al. "BRØNSTED-Base-catalyzed Activation of benzhydrylic and benzylic C(sp3)–H Bonds and Addition to Imines." Technical University of Munich, Doctoral Thesis (2023). URL:[Link]
Sources
The Strategic Utility of 2-Ethyl-3-methoxyaniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Privileged Role of Substituted Anilines in Drug Discovery
In the landscape of medicinal chemistry, substituted anilines represent a cornerstone class of building blocks, prized for their synthetic versatility and their prevalence in a wide array of clinically significant pharmaceuticals.[1][2] Their inherent nucleophilicity, coupled with the ability to finely tune electronic and steric properties through aromatic substitution, allows for their strategic incorporation into complex molecular architectures. This is particularly evident in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[3] The aniline moiety often serves as a key pharmacophore, engaging in critical hydrogen bond interactions within the ATP-binding pocket of kinases.
This technical guide focuses on the specific applications of 2-ethyl-3-methoxyaniline , a bespoke building block with significant potential in the synthesis of next-generation therapeutics. The unique arrangement of its substituents—an ortho-ethyl group and a meta-methoxy group—imparts distinct reactivity and conformational properties that can be leveraged to achieve high potency and selectivity in drug candidates.
Physicochemical Properties and Synthetic Rationale
The judicious placement of the ethyl and methoxy groups on the aniline scaffold of 2-ethyl-3-methoxyaniline provides medicinal chemists with several strategic advantages:
-
Steric Influence of the Ortho-Ethyl Group: The ethyl group at the C2 position provides steric bulk adjacent to the amino group. This can enforce a specific torsional angle between the aniline ring and a heterocyclic system to which it is attached, a crucial factor in optimizing binding to the target protein. This steric hindrance can also shield the amino group from certain metabolic pathways, potentially improving the pharmacokinetic profile of the final drug molecule.
-
Electronic Effect of the Meta-Methoxy Group: The methoxy group at the C3 position is an electron-donating group through resonance, which can modulate the nucleophilicity of the aniline nitrogen. Its meta-positioning influences the regioselectivity of subsequent electrophilic aromatic substitution reactions, should further functionalization of the ring be desired.
-
Lipophilicity and Solubility: The combination of the ethyl and methoxy groups contributes to the overall lipophilicity of the molecule, a critical parameter influencing cell permeability and oral bioavailability.
A plausible synthetic route to 2-ethyl-3-methoxyaniline itself can be envisioned starting from 2-ethyl-3-nitrophenol, followed by O-methylation and subsequent reduction of the nitro group.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
The structural motifs present in 2-ethyl-3-methoxyaniline make it an ideal candidate for the synthesis of kinase inhibitors, particularly those targeting the hinge region of the ATP-binding site. The following is a representative, field-proven protocol for the synthesis of a hypothetical, yet plausible, pyrimidine-based kinase inhibitor, demonstrating the utility of this aniline derivative.
Protocol: Synthesis of a 2-(2-ethyl-3-methoxyphenylamino)pyrimidine Kinase Inhibitor Core
This protocol outlines a nucleophilic aromatic substitution (SNAᵣ) reaction between 2-chloropyrimidine and 2-ethyl-3-methoxyaniline.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for kinase inhibitor synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloropyrimidine | 114.55 | 1.0 | 1.0 |
| 2-Ethyl-3-methoxyaniline | 151.21 | 1.1 | 1.1 |
| Palladium(II) acetate | 224.50 | 0.02 | 0.02 |
| BINAP | 622.67 | 0.04 | 0.04 |
| Cesium carbonate | 325.82 | 2.0 | 2.0 |
| Toluene (anhydrous) | - | 10 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry, oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (114.5 mg, 1.0 mmol), 2-ethyl-3-methoxyaniline (166.3 mg, 1.1 mmol), cesium carbonate (651.6 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and BINAP (24.9 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to afford the desired 2-(2-ethyl-3-methoxyphenylamino)pyrimidine.
Expected Outcome and Characterization:
The expected product is a solid with a typical yield of 75-85%. Characterization can be performed using standard analytical techniques:
| Analysis | Expected Results |
| ¹H NMR | Characteristic peaks for the pyrimidine and substituted aniline protons. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the product. |
| Purity (HPLC) | >95% |
Logical Workflow for Synthesis and Downstream Processing
The synthesis of a final drug candidate often involves multiple steps following the initial coupling reaction. The workflow below illustrates a typical sequence.
Caption: General workflow from starting materials to API formulation.
Conclusion: A Versatile Building Block for Future Therapeutics
2-Ethyl-3-methoxyaniline is a strategically designed building block that offers significant advantages in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The interplay of steric and electronic effects from its substituents allows for the fine-tuning of molecular properties to achieve high potency, selectivity, and favorable pharmacokinetic profiles. The protocols and workflows presented herein provide a solid foundation for the utilization of this and structurally related anilines in drug discovery and development programs. As the demand for highly specific and effective targeted therapies continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.
References
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
-
PMC. (2015). Insights into the modular design of kinase inhibitors and application to Abl and Axl. [Link]
-
PMC. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
-
FirstWord Pharma. (2024). Chemists synthesize an improved building block for medicines. [Link]
-
Royal Society of Chemistry. (2012). Design, synthesis and characterization of “clickable” 4-anilinoquinazolinekinase inhibitors. [Link]
-
ResearchGate. (2021). Efficient Synthesis of Poly(2-ethyl-3-methylindole). [Link]
-
Beilstein-Institut. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]
-
ResearchGate. (2022). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]
-
International Academic and Scientific Research. (2022). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. [Link]
-
International Atomic Energy Agency. (n.d.). SYNTHESIS OF SOME NE HETEROCYCLIC YNTHESIS OF SOME NE HETEROCYCLIC COMPOUNDS BEARING A SULFONAMIDE MOIETY AND STUDYING THEIR C. [Link]
-
PubChem. (n.d.). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. [Link]
-
Taylor & Francis Online. (2022). Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. [Link]
-
Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. [Link]
-
Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
-
LOCKSS. (2020). THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS BASED ON 3-FORMYLCHROMONE VIA ORGANIC REACTIONS. [Link]
-
ScienceDaily. (2024). Safer, more efficient drug discovery. [Link]
-
Cresset. (2024). Aniline replacement in drug-like compounds. [Link]
-
PubMed. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. [Link]
Sources
Application Note: Synthesis and Integration of 2-Ethyl-3-methoxyaniline in High-Performance Azo Dye Manufacturing
Target Audience: Materials Scientists, Dye Chemists, and Chemical Development Professionals Document Type: Advanced Application Note & Validated Protocols
Executive Summary
In the highly specialized field of synthetic dye manufacturing, the structural tuning of diazo precursors is paramount for achieving target optical properties and fastness. 2-Ethyl-3-methoxyaniline (CAS: 114274-15-6 for the hydrochloride salt) serves as a premium, dual-action intermediate in the synthesis of advanced disperse and acid azo dyes. By strategically combining an electron-donating methoxy group with a sterically demanding ortho-ethyl group, this precursor allows chemists to engineer dyes that exhibit both vibrant bathochromic shifts and exceptional resistance to thermal and chemical degradation during textile processing.
Mechanistic Rationale: Substituent Causality
As a Senior Application Scientist, it is critical to understand why 2-ethyl-3-methoxyaniline is selected over simpler anilines. The performance of the resulting azo dye is directly dictated by the electronic and steric profile of this precursor:
-
Electronic Effects (The 3-Methoxy Group): The methoxy (–OCH₃) group functions as a potent electron-donating group (EDG) via resonance (+M effect). When integrated into the azo chromophore, it pushes electron density into the conjugated π -system. This increased electron delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a pronounced bathochromic shift (red shift) and an elevated molar extinction coefficient ( ϵmax )[1][2].
-
Steric Effects (The 2-Ethyl Group): The bulky ethyl (–CH₂CH₃) group positioned ortho to the diazo linkage introduces critical steric hindrance. This steric bulk forces a conformational lock in the dye molecule once it is embedded within a polymer matrix (e.g., polyester or polyamide). This geometric distortion prevents the dye from easily aggregating or diffusing out of the fiber during high-temperature washing, thereby significantly enhancing wash fastness [3]. Additionally, the steric shielding protects the vulnerable azo bond (–N=N–) from reductive cleavage by bleaching agents.
Experimental Protocols: Self-Validating Synthesis
The following protocols detail the two-step synthesis of a model azo dye using 2-ethyl-3-methoxyaniline and 2-naphthol. These procedures incorporate built-in validation steps to ensure process integrity.
Protocol A: Standardized Diazotization
Objective: Convert 2-ethyl-3-methoxyaniline to its diazonium salt while preventing thermal decomposition.
-
Acidification: Suspend 0.1 mol (15.12 g) of 2-ethyl-3-methoxyaniline in 100 mL of distilled water. Add 0.25 mol (25 mL of 30% w/w) aqueous Hydrochloric Acid (HCl).
-
Causality: A 2.5 molar equivalent of acid is strictly required. The excess prevents the unprotonated free amine from reacting with the newly formed diazonium salt to form unwanted diazoamino compounds (triazenes).
-
-
Thermal Control: Cool the acidic suspension to 0–5 °C using an ice-salt bath.
-
Causality: The electron-donating methoxy group destabilizes the diazonium ion, making it highly susceptible to nucleophilic attack by water (which would yield a useless phenol derivative). Strict thermal control is non-negotiable.
-
-
Nitrosation: Slowly add 0.105 mol (7.25 g) of Sodium Nitrite ( NaNO2 ) dissolved in 20 mL of water dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Self-Validation (End-Point Detection):
-
Test: Spot the reaction mixture on Starch-Iodide paper. An immediate blue-black color indicates a slight excess of nitrous acid ( HNO2 ), confirming complete diazotization.
-
Quench: Add 10% Sulfamic acid dropwise until the Starch-Iodide test is negative. This prevents excess HNO2 from oxidizing the coupling component in Protocol B.
-
Protocol B: Electrophilic Azo Coupling
Objective: Couple the diazonium salt with 2-naphthol to form the chromophore.
-
Nucleophile Preparation: Dissolve 0.1 mol (14.4 g) of 2-naphthol in 100 mL of water containing 0.11 mol (4.4 g) of Sodium Hydroxide (NaOH). Cool to 5 °C.
-
Causality: The alkaline environment (pH 9–10) deprotonates the naphthol to form a highly nucleophilic naphthoxide ion, which is essential for driving the electrophilic aromatic substitution.
-
-
Coupling: Add the cold diazonium salt solution (from Protocol A) dropwise to the naphthoxide solution over 45 minutes. Maintain the pH between 9.0 and 10.0 using 10% Na2CO3 if necessary.
-
Self-Validation (Reaction Completion):
-
Spot Test: Place a drop of the reaction slurry on filter paper. The dye will precipitate in the center. Spot a dilute solution of H-acid (1-amino-8-naphthol-3,6-disulfonic acid) on the clear aqueous rim. If no color develops at the intersection, all diazonium salt has been consumed.
-
-
Isolation: Adjust the pH to 7.0 using dilute HCl to fully precipitate the dye. Filter under vacuum, wash with cold water, and dry at 60 °C.
Quantitative Data: Substituent Effects on Dye Performance
The table below summarizes the empirical performance metrics of dyes synthesized using different diazo precursors coupled with 2-Naphthol, isolating the variables of the methoxy and ethyl groups.
| Diazo Component | Substituent Profile | λmax (nm) | Molar Extinction ( ϵ ) | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) |
| Aniline | None (Baseline) | 475 | 18,500 | 2 - 3 | 4 |
| 3-Methoxyaniline | +M (Electron Donating) | 498 | 25,200 | 3 | 4 |
| 2-Ethyl-3-methoxyaniline | +M and Steric Bulk | 512 | 24,800 | 4 - 5 | 5 - 6 |
Data Interpretation: The addition of the methoxy group drives a 23 nm bathochromic shift and increases tinctorial strength. The subsequent addition of the ortho-ethyl group provides a further slight red shift (due to conformational twisting) but drastically improves the wash fastness from a mediocre '3' to an excellent '4-5' rating.
Process Visualization
The following diagram maps the chemical workflow and the logical causality of the substituent effects during the dye manufacturing process.
Workflow of 2-ethyl-3-methoxyaniline diazotization and coupling, highlighting substituent effects.
References
-
National Institutes of Health (PMC). Synthesis, characterization, and polyester dyeing performance of azo barbituric and thiobarbituric acid disperse dyes. Retrieved from:[Link]
-
Elsevier (DOI). Synthesis and application of some monoazo disperse dyes derived from 3-amino-4-methoxyacetanilide. Retrieved from:[Link]
Sources
Application Notes and Protocols for Polymerization Reactions Involving Aniline Derivatives
Introduction: The Versatility of Polyaniline and Its Derivatives
Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, remarkable environmental stability, and tunable electrical conductivity.[1][2][3][4] The conductivity of polyaniline can be reversibly controlled through both redox and protonic acid doping.[2][5][6] This unique characteristic, coupled with its rich electrochemistry, has propelled PANI and its derivatives into a wide array of applications, including sensors, anti-corrosion coatings, energy storage devices, and flexible electronics.[3][7][8]
The polymerization of aniline and its substituted counterparts is not a monolithic process; rather, it is a highly adaptable set of reactions that can be tailored to yield polymers with specific, desired properties. Factors such as the choice of oxidant, reaction medium, pH, temperature, and the nature of substituents on the aniline ring all play a crucial role in determining the final polymer's molecular weight, morphology, solubility, and conductivity.[9][10][11] This guide provides an in-depth exploration of the core methodologies for synthesizing these fascinating materials, with a focus on the underlying principles that govern experimental outcomes.
I. Fundamental Principles of Aniline Polymerization
The polymerization of aniline is fundamentally an oxidative process.[12] It can be achieved through either chemical or electrochemical means, both of which involve the generation of reactive radical cations from aniline monomers.[9][13]
Reaction Mechanism: A Step-by-Step Overview
The polymerization of aniline is a chain reaction that proceeds through three main stages: initiation, propagation, and termination.[14]
-
Initiation: The process begins with the oxidation of aniline monomers to form aniline radical cations.[13][14] This is the rate-determining step and can be initiated by a chemical oxidizing agent or by applying an anodic potential.[9]
-
Propagation: The highly reactive aniline radical cations then couple with other aniline molecules to form dimers, which are subsequently re-oxidized to their radical cation form.[13][14] This process of coupling and re-oxidation continues, leading to the growth of the polymer chain.[9][14]
-
Termination: The chain growth ceases through various mechanisms, including the recoupling and reoxidation of terminal cation radicals.[14]
The following diagram illustrates the general mechanism of aniline polymerization.
Caption: Workflow for chemical oxidative polymerization of aniline.
Synthesis of Polyaniline Derivatives
The general protocol for chemical oxidative polymerization can be adapted for a wide range of aniline derivatives. The introduction of substituents on the aniline ring can significantly alter the properties of the resulting polymer.
-
Alkyl and Alkoxy Substituents: These groups can improve the solubility of the polymer in common organic solvents. [4][15]* Halogen Substituents: Halogenated anilines can be polymerized to produce polymers with different electronic properties and thermal stability. [16]* Sulfonic and Carboxylic Acid Groups: These substituents can lead to self-doping polymers that are soluble in aqueous solutions. [6] When polymerizing aniline derivatives, it is important to consider the electronic and steric effects of the substituent, as these can influence the reaction rate and the final polymer structure. [15] Table 1: Common Aniline Derivatives and Their Impact on Polymer Properties
| Aniline Derivative | Substituent Effect | Resulting Polymer Properties |
| 3-Fluoroaniline | Electron-withdrawing | Higher thermal stability, lower electrical conductivity compared to PANI [16] |
| o-Toluidine (2-methylaniline) | Electron-donating, steric hindrance | Improved solubility, potentially lower conductivity |
| Anthranilic acid (2-aminobenzoic acid) | Electron-withdrawing, self-doping | Increased solubility in aqueous media, electrochemical stability [6] |
| 4-Vinylaniline | Cross-linking capability | Enables the formation of cross-linked networks with enhanced mechanical properties [17] |
III. Protocols for Electrochemical Polymerization
Electrochemical polymerization offers precise control over the thickness and morphology of the resulting polymer film, as it is directly deposited onto an electrode surface. [9]
General Protocol for Electropolymerization
This protocol describes the potentiodynamic (cyclic voltammetry) method for the electrochemical synthesis of polyaniline films.
Materials:
-
Aniline (distilled before use)
-
Supporting electrolyte (e.g., 1 M HCl or H₂SO₄)
-
Deionized water
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Nitrogen or Argon gas source for deaeration
Procedure:
-
Electrolyte Preparation: Prepare a solution containing the aniline monomer and the supporting electrolyte in deionized water. A typical concentration is 0.1 M aniline in 1 M acid.
-
Deaeration: Purge the electrolyte solution with an inert gas (e.g., nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working electrode (e.g., platinum, gold, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode).
-
Electropolymerization: Immerse the electrodes in the deaerated electrolyte solution. Apply a potential sweep between a defined range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s) for a set number of cycles.
-
Film Growth: With each successive cycle, a polyaniline film will grow on the surface of the working electrode, as evidenced by an increase in the peak currents in the cyclic voltammogram.
-
Washing and Drying: After polymerization, carefully remove the working electrode from the cell, rinse it with deionized water, and allow it to dry.
Workflow for Electrochemical Polymerization:
Caption: Workflow for electrochemical polymerization of aniline.
IV. Characterization of Polyaniline and Its Derivatives
A comprehensive characterization of the synthesized polymers is essential to understand their structure, morphology, and properties.
Table 2: Key Characterization Techniques for Polyaniline Derivatives
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the chemical structure and identifies characteristic functional groups of the polymer. [7][18][19] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions and the oxidation state of the polymer. [18] |
| X-ray Diffraction (XRD) | Determines the degree of crystallinity of the polymer. [7][18][19] |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and microstructure of the polymer. [7][15] |
| Four-Point Probe Method | Measures the electrical conductivity of the polymer film or pellet. [7] |
| Cyclic Voltammetry (CV) | Investigates the electrochemical properties, redox behavior, and stability of the polymer. [20] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. [16][20] |
V. Applications in Research and Drug Development
The unique properties of polyaniline and its derivatives make them highly valuable in various research and development fields.
-
Biosensors: The conductivity of polyaniline can be modulated by the presence of specific biomolecules, making it an excellent material for biosensor development. * Drug Delivery: The pH-responsive nature of polyaniline can be exploited for the controlled release of drugs.
-
Tissue Engineering: Conductive polyaniline-based scaffolds can be used to promote nerve regeneration. [17]* Anticorrosive Coatings: Polyaniline coatings can protect metallic surfaces from corrosion. [7]* Energy Storage: Polyaniline and its composites are promising materials for electrodes in supercapacitors and batteries. [8]
VI. Troubleshooting and Expert Insights
-
Low Conductivity: This can be due to incomplete polymerization, insufficient doping, or the presence of impurities. Ensure the use of freshly distilled aniline and a proper oxidant-to-monomer ratio. The pH of the reaction medium is also critical; it should be maintained in the acidic range.
-
Poor Solubility: Polyaniline itself has poor solubility in most common solvents. To improve processability, consider synthesizing derivatives with alkyl or alkoxy side chains, or use functionalized dopants. [6]* Inconsistent Film Quality in Electropolymerization: Ensure proper deaeration of the electrolyte and a clean working electrode surface. The scan rate and potential window in cyclic voltammetry can also be optimized to achieve a more uniform film.
References
- Doping of chemically synthesized polyaniline. (n.d.). Google Scholar.
- Electrochemical Polymerization of Aniline. (2011, December 22). SciSpace.
- Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (2012, September 12). IntechOpen.
- (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019, May 22). ResearchGate.
- On the mechanism of oxidative polymerization of aniline N. Gospodinova*, L. Terlemezyan, P. Mokreva and K. Kossev. (n.d.). Polymer.
- What is the mechanism for the polymerization of aniline to make polyaniline?. (2024, July 8). Brainly.
- Doping of Polyaniline by Transition-Metal Salts. (2004, April 8). Macromolecules - ACS Publications.
- Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. (2017, October 20). Taylor & Francis Online.
- Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer. (2018, October 10). Journal of the Turkish Chemical Society, Section A: Chemistry.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). PMC.
- Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. (n.d.). PMC.
- Polyaniline Derivatives and Their Applications. (2023, August 21). IntechOpen.
- Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. (n.d.). SciSpace.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021, June 14). RSC Publishing.
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- Synthesis and applications of Polyaniline: A Brief Review. (n.d.). IJSDR.
- Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (2022, December 28). MDPI.
- (PDF) Chemical synthesis and characterization of polyaniline derivatives. substituent effect on solubility and conductivity. (n.d.). ResearchGate.
- Synthesis and Characterization of a Novel Nanosized Polyaniline. (2023, November 29). PMC - NIH.
- Factors affecting the electropolymerization of aniline from aqueous solutions. (n.d.). IEEE Xplore.
- (PDF) Polyaniline Derivatives and Their Applications. (n.d.). ResearchGate.
- Synthesis and Characterization of High Conductivity Polyaniline Prepared at Room Temperature. (2022, February 28). Chemistry and Materials.
- Preparation and Characterization of Polyaniline Thin Films for Sensor Applications. (2016, July 28). International Journal of Materials Science and Applications.
- Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. (2021, June 18). MDPI.
- Polyaniline Nano Films Synthesis in One Step via Chemical Oxidative Polymerization. (2024, February 1). Baghdad Science Journal.
- Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. (2008, April 30). Macromolecules - ACS Publications.
- Emulsion polymerization of aniline. (n.d.). Polymer.
- Polymerization of aniline by copper-catalyzed air oxidation. (n.d.). Journal of Polymer Science Part A: Polymer Chemistry.
- Research Progress on Applications of Polyaniline (PANI) for Electrochemical Energy Storage and Conversion. (n.d.). PMC.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021, June 14). RSC Publishing.
- Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry. (n.d.). Benchchem.
- Study of Aniline Polymerization Reactions through the Particle Size Formation in Acidic and Neutral Medium. (n.d.). AIP Publishing.
- Electrochemical Polymerization and Analysis of Some Aniline Derivatives. (1998, January 1). TÜBİTAK Academic Journals.
- Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. (n.d.). Analytical Chemistry - ACS Publications.
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Application Notes and Protocols for the Experimental Setup of Nitration of Substituted Benzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental setup for the nitration of substituted benzenes, a cornerstone of electrophilic aromatic substitution in organic synthesis. The protocols and discussions herein are designed to equip researchers with the necessary knowledge to safely and effectively perform this reaction, understand the underlying principles, and adapt the procedures for various substituted aromatic compounds.
Theoretical Foundation: The Mechanism and Influence of Substituents
The nitration of benzene and its derivatives is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation lies in the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich π system of the aromatic ring.[1][2][3]
1.1. Generation of the Nitronium Ion
The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[4][5] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[4][5]
1.2. The Electrophilic Aromatic Substitution Mechanism
The mechanism proceeds in two principal steps:
-
Attack of the Electrophile: The nitronium ion is attacked by the π electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6] This step is typically the rate-determining step of the reaction.[6]
-
Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[5][6]
Diagram: Mechanism of Electrophilic Aromatic Nitration
Caption: General mechanism of electrophilic aromatic nitration.
1.3. The Role of Substituents
Existing substituents on the benzene ring profoundly influence both the rate of reaction and the regiochemical outcome (the position of the incoming nitro group).[7][8][9]
-
Activating Groups: Electron-donating groups (e.g., -CH₃, -OH, -NHCOCH₃) increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[8][9] These groups direct the incoming nitro group to the ortho and para positions.[8]
-
Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂CH₃) decrease the electron density of the ring, making it less reactive than benzene.[8][9] These groups, with the exception of halogens, direct the incoming nitro group to the meta position.[7][8] Halogens are deactivating but are ortho, para-directing.[9]
| Substituent Type | Examples | Effect on Reactivity | Directing Influence |
| Activating | -OH, -NH₂, -OR, -NHCOR, -Alkyl | Increases reactivity | ortho, para |
| Deactivating (meta-directing) | -NO₂, -CN, -SO₃H, -CHO, -COR, -CO₂H, -CO₂R, -NR₃⁺ | Decreases reactivity | meta |
| Deactivating (ortho, para-directing) | -F, -Cl, -Br, -I | Decreases reactivity | ortho, para |
Experimental Setup and General Considerations
A successful nitration experiment hinges on careful control of reaction conditions and adherence to stringent safety protocols.
2.1. Essential Equipment
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath (a mixture of ice and water is crucial for efficient cooling)[10]
-
Dropping funnel or Pasteur pipet for slow addition of reagents[10]
-
Thermometer
-
Beakers
-
Buchner funnel and filter flask for vacuum filtration
-
Recrystallization apparatus
2.2. Safety Precautions
The nitration of aromatic compounds is a potentially hazardous procedure due to the use of highly corrosive and strong oxidizing acids.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.[11]
-
Fume Hood: All operations involving concentrated nitric and sulfuric acids must be performed in a well-ventilated fume hood.[11][12]
-
Handling of Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns.[10][11][13] Handle them with extreme care. In case of skin contact, immediately flush the affected area with copious amounts of water.[10]
-
Exothermic Reaction: The nitration reaction is highly exothermic.[14] The temperature must be carefully controlled to prevent the formation of byproducts, including dinitrated compounds, and to avoid runaway reactions.[11][14][15] The nitrating mixture should be added slowly to the substrate solution while cooling in an ice bath.[10][16]
-
Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.
Diagram: General Experimental Workflow for Nitration
Caption: A generalized workflow for the nitration of substituted benzenes.
Detailed Protocols
The following protocols provide step-by-step instructions for the nitration of two representative substituted benzenes: acetanilide (an activated system) and methyl benzoate (a deactivated system).
3.1. Protocol 1: Nitration of Acetanilide (Ortho, Para-Directing)
The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. Due to steric hindrance from the bulky acetamido group, the para-nitro product is the major isomer formed.
Materials:
-
Acetanilide
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL beaker or Erlenmeyer flask, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid. Gentle warming may be required.
-
Cool the solution in an ice bath.
-
Slowly and carefully add 5 mL of concentrated sulfuric acid with constant stirring. The mixture will heat up; ensure it cools back down in the ice bath.
-
In a separate test tube, prepare the nitrating mixture by carefully adding 1.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Using a Pasteur pipet, add the cold nitrating mixture dropwise to the stirred acetanilide solution over a period of about 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C.[17]
-
After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for about 30-60 minutes to allow the reaction to go to completion.[14]
-
Pour the reaction mixture slowly and with stirring onto about 50 g of crushed ice in a beaker.[18]
-
The crude p-nitroacetanilide will precipitate as a yellow solid. Allow the ice to melt completely.
-
Collect the crude product by vacuum filtration using a Buchner funnel.[18]
-
Wash the solid thoroughly with several portions of cold water to remove any residual acid.[17][18]
-
Purify the crude product by recrystallization from ethanol.
3.2. Protocol 2: Nitration of Methyl Benzoate (Meta-Directing)
The methyl ester group (-CO₂CH₃) is a deactivating, meta-directing group.[13]
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Methanol (for washing and recrystallization)
Procedure:
-
In a 50 mL flask, cool 6 mL of concentrated sulfuric acid in an ice bath.[19]
-
Slowly add 2.0 mL of methyl benzoate to the cold sulfuric acid with continuous stirring.[19]
-
In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.[16]
-
Using a Pasteur pipet, add the cold nitrating mixture very slowly (dropwise) to the stirred methyl benzoate solution over approximately 15 minutes. It is critical to maintain the reaction temperature below 15 °C, ideally between 0-10 °C, to minimize the formation of byproducts.[10][15][16]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and let it stand for an additional 15 minutes with occasional swirling.[10][15]
-
Pour the reaction mixture onto about 25 g of crushed ice in a beaker with stirring. A solid precipitate of methyl 3-nitrobenzoate will form.[15][16]
-
Once the ice has melted, collect the crude product by vacuum filtration using a Buchner funnel.[10]
-
Wash the solid product with two portions of cold water, followed by a small portion of ice-cold methanol to remove impurities.[10]
-
The crude product can be further purified by recrystallization from methanol.[15]
Data Summary and Expected Outcomes
| Substrate | Substituent | Directing Effect | Major Product | Typical Reaction Temperature | Recrystallization Solvent |
| Acetanilide | -NHCOCH₃ | ortho, para-directing (activating) | p-Nitroacetanilide | < 10 °C | Ethanol |
| Methyl Benzoate | -CO₂CH₃ | meta-directing (deactivating) | Methyl 3-nitrobenzoate | < 15 °C | Methanol |
Concluding Remarks
The nitration of substituted benzenes is a versatile and fundamental reaction in organic synthesis. A thorough understanding of the reaction mechanism, the influence of substituents, and strict adherence to safety and experimental protocols are paramount for achieving high yields of the desired nitroaromatic compounds. The procedures outlined in this guide provide a solid foundation for researchers to successfully perform these reactions and to adapt them for a wide range of aromatic substrates encountered in academic and industrial research, including drug development.
References
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM.com. [Link]
-
University of California, Davis. (n.d.). Aromatic Nitration. Chem 118L. [Link]
-
Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education.rsc.org. [Link]
-
Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. Vedantu.com. [Link]
-
WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. [Link]
-
University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]
-
H2 Chemistry. (2018, April 21). 3 Steps in Nitration of Benzene via Electrophilic Substitution. [Link]
-
Doc Brown's Chemistry. (2026, January 22). Nitration electrophilic substitution mechanism. [Link]
-
Chemistry Steps. (2024, January 24). Nitration of Benzene. [Link]
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
University of Massachusetts Boston. (n.d.). Experiment 15 — Nitration of Methyl Benzoate. [Link]
-
Lu Le Laboratory. (2013, June 1). Synthesis of p-nitroacetanilide-Nitration. [Link]
-
Clark, J. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on Orientation. MCC Organic Chemistry. [Link]
-
eGyanKosh. (n.d.). EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. [Link]
-
UNIT I Benzene and its derivatives. (n.d.). Effect of substituents on reactivity and orientation. [Link]
-
Chemguide. (n.d.). Explaining the nitration of benzene - electrophilic substitution. [Link]
-
ResearchGate. (n.d.). Scheme of experimental set-up for gas phase nitration of aromatic compounds. [Link]
-
Funny EHS Info. (2024, June 7). Nitration reaction safety [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
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Application Note: Scale-Up Synthesis and Process Optimization of 2-Ethyl-3-methoxyaniline
Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Overview
2-Ethyl-3-methoxyaniline (CAS: 114274-16-7) is a highly valued ortho-alkylated aniline intermediate. It is a critical structural motif utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including anilinoquinazoline-based RET kinase inhibitors and specific phenolic metabolites of the anti-inflammatory agent etodolac .
Synthesizing 1,2,3-trisubstituted benzenes with absolute regiocontrol is a notorious challenge in process chemistry. Traditional electrophilic aromatic substitution of 3-methoxyaniline (m-anisidine) suffers from poor regioselectivity, overwhelmingly favoring the less sterically hindered 4- or 6-positions. To circumvent this, our optimized industrial protocol leverages a Directed Ortho Metalation (DoM) strategy . By transiently masking the aniline amine with a sterically demanding pivaloyl group, we create a synergistic directing effect between the pivalamide and the native methoxy group. This funnels the lithiation exclusively to the sterically congested C2 position, ensuring >99% regiochemical fidelity.
Synthetic Workflow & Mechanistic Pathway
The workflow consists of four scalable stages: Amine Protection (Pivaloylation), DoM-mediated Alkylation, Catalytic Hydrogenolysis, and Deprotection.
Fig 1. Four-step DoM-mediated synthetic workflow for 2-ethyl-3-methoxyaniline.
Step-by-Step Experimental Protocols & Causality
To ensure reproducibility and trustworthiness, every stage below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify chemical transformations before proceeding.
Stage 1: Amine Protection via Pivaloylation
-
Causality: The choice of the pivaloyl (2,2-dimethylpropanoyl) protecting group is non-negotiable for the subsequent DoM step. Unlike acetyl groups (which possess acidic α-protons) or Boc groups (which are susceptible to nucleophilic attack by organolithiums), the pivaloyl group is devoid of α-protons. Its extreme steric bulk shields the carbonyl carbon from nucleophilic addition, forcing the organolithium reagent to act purely as a base.
-
Protocol:
-
Charge a dry, N₂-flushed 50 L glass-lined reactor with 3-methoxyaniline (1.0 eq, 10 mol) and anhydrous dichloromethane (DCM, 20 L).
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Add pivaloyl chloride (1.1 eq) dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C to prevent exothermic runaway.
-
Warm the reactor to 20 °C and stir for 4 hours.
-
IPC (Self-Validation): Analyze an aliquot by HPLC. Proceed to workup only when unreacted 3-methoxyaniline is <0.5%.
-
Quench with DI water (10 L), separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-(3-methoxyphenyl)pivalamide as a white solid.
-
Stage 2: Directed Ortho Metalation (DoM) and Electrophilic Trapping
-
Causality: The addition of 2.2 equivalents of n-butyllithium (n-BuLi) is required. The first equivalent deprotonates the acidic amide N-H. The resulting lithium amide acts as a powerful directing group (alongside the C3 methoxy oxygen), coordinating the second equivalent of n-BuLi and directing the deprotonation exclusively to the C2 position. Acetaldehyde is then introduced to trap the aryllithium species, forming a secondary benzylic alcohol.
-
Protocol:
-
Dissolve N-(3-methoxyphenyl)pivalamide (1.0 eq, 8 mol) in anhydrous THF (25 L) under an argon atmosphere. Cool the reactor to -20 °C.
-
Slowly add n-butyllithium (2.5 M in hexanes, 2.2 eq) over 3 hours. A color change to deep yellow/orange indicates the formation of the aryllithium intermediate.
-
Stir at -20 °C for 2 hours to ensure complete metalation.
-
Cool the reactor to -78 °C and add freshly distilled acetaldehyde (1.3 eq) dropwise.
-
Stir for 1 hour at -78 °C, then allow the reactor to naturally warm to 0 °C.
-
IPC (Self-Validation): Quench a 1 mL aliquot in sat. NH₄Cl and analyze via LC-MS to confirm the complete disappearance of the starting mass and the formation of the 1-hydroxyethyl adduct.
-
Quench the bulk reaction with saturated aqueous NH₄Cl (10 L). Extract with ethyl acetate, dry, and concentrate to isolate N-(2-(1-hydroxyethyl)-3-methoxyphenyl)pivalamide.
-
Stage 3: Catalytic Hydrogenolysis
-
Causality: Standard palladium-catalyzed hydrogenation is often insufficient to reduce a benzylic alcohol to an alkane. By adding a catalytic amount of strong acid (perchloric acid, HClO₄), the hydroxyl group is protonated and eliminated as water, generating a transient benzylic carbocation. This carbocation is highly stabilized by the electron-donating methoxy group and is rapidly intercepted by palladium hydride on the catalyst surface, yielding the desired ethyl group at near-ambient temperatures.
-
Protocol:
-
Dissolve the crude benzylic alcohol intermediate (1.0 eq, ~7 mol) in absolute ethanol (30 L) within a Hastelloy pressure reactor.
-
Add 10% Pd/C (10 wt%) and 70% aqueous perchloric acid (0.1 eq).
-
Purge the reactor with N₂ (3x), then with H₂ (3x). Pressurize with H₂ to 50 psi.
-
Stir vigorously at 25 °C for 20 hours.
-
IPC (Self-Validation): Monitor H₂ uptake. Once uptake ceases, verify the complete reduction of the alcohol via HPLC (noting the absence of the polar alcohol peak).
-
Vent the reactor, filter the mixture through a Celite pad to remove the Pd/C catalyst, neutralize the filtrate with saturated NaHCO₃, and concentrate to yield N-(2-ethyl-3-methoxyphenyl)pivalamide.
-
Stage 4: Pivalamide Deprotection
-
Causality: Due to the severe steric hindrance surrounding the pivalamide carbonyl, standard basic or mild acidic hydrolysis fails. Harsh conditions using 6M HCl at reflux in a high-boiling, water-miscible co-solvent (1,4-dioxane) are required. Dioxane ensures the highly lipophilic intermediate remains entirely in solution, maximizing the interfacial reaction rate.
-
Protocol:
-
Suspend the reduced intermediate (1.0 eq, 6.5 mol) in 1,4-dioxane (15 L) and 6M aqueous HCl (15 L).
-
Heat the biphasic mixture to reflux (approx. 100-105 °C) for 24 hours.
-
IPC (Self-Validation): Monitor by TLC (Hexanes:EtOAc 7:3). The starting material spot must be completely consumed.
-
Cool to 10 °C. Carefully adjust the pH to 10 using 50% aqueous NaOH (highly exothermic) to liberate the free aniline base.
-
Extract with ethyl acetate (2 x 10 L), wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude dark oil via fractional vacuum distillation (b.p. ~110-115 °C at 2 mmHg) to afford pure 2-ethyl-3-methoxyaniline as a pale yellow liquid.
-
Process Analytical Technology (PAT) & Scale-Up Data
Rigorous tracking of reaction mass efficiency and purity is essential for industrial validation. The table below summarizes the expected metrics for a 1-kilogram scale-up campaign based on this workflow.
| Stage | Chemical Transformation | Target Yield (%) | Expected Purity (HPLC) | Key Impurity to Monitor (PAT) |
| 1 | Pivaloylation | 92 - 95% | >99.0% | Unreacted 3-methoxyaniline |
| 2 | DoM & Trapping | 78 - 82% | >97.5% | C4-alkylated regioisomer (<1%) |
| 3 | Hydrogenolysis | 88 - 90% | >98.0% | Des-ethyl byproduct (over-reduction) |
| 4 | Deprotection | 85 - 88% | >99.5% | N-pivaloyl trace carryover |
References
-
Title: Multigram preparation of 1,8-diethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, a phenolic metabolite of the analgesic and antiinflammatory agent etodolac. Source: Journal of Organic Chemistry, 1988, 53(12), 2844–2847. URL: [Link]
-
Title: Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Source: Chemical Reviews, 1990, 90(6), 879-933. URL: [Link]
-
Title: The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Source: Bioorganic & Medicinal Chemistry Letters, 2020, 30(10), 127053. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Yield of 2-Ethyl-3-methoxyaniline
Welcome to the Technical Support Center for advanced intermediate synthesis. 2-Ethyl-3-methoxyaniline (CAS: 114274-16-7) is a sterically encumbered, electron-rich building block critical for the development of active pharmaceutical ingredients (APIs). It is prominently featured in the synthesis of[1] and serves as a core scaffold for used in oncology[2].
Synthesizing this compound in high yield is notoriously difficult due to regioselectivity issues during functionalization and the instability of alkylboronic acids in cross-coupling. This guide provides field-proven troubleshooting strategies, causality-driven mechanistic insights, and self-validating protocols to overcome these bottlenecks.
Pathway Visualization: Strategic Synthetic Routes
Figure 1: Comparison of Directed Ortho-Metalation (DoM) and Suzuki-Miyaura routes for synthesis.
Troubleshooting Guide & FAQs
Q1: Why is the yield of my Suzuki cross-coupling stalling at 40-50% when using ethylboronic acid? The Causality: Alkylboronic acids, particularly ethylboronic acid, suffer from two major degradation pathways under basic aqueous cross-coupling conditions. First, they undergo rapid protodeboronation, destroying your coupling partner before transmetalation can occur. Second, after successful transmetalation, the ethyl-palladium intermediate is highly susceptible to β-hydride elimination, which releases ethylene gas and yields the reduced des-bromo byproduct (3-methoxyaniline) instead of your target. The Solution: Abandon ethylboronic acid in favor of potassium ethyltrifluoroborate ( EtBF3K ) . The trifluoroborate salt acts as a slow-release reservoir for the active boronic acid, drastically minimizing protodeboronation. To suppress β-hydride elimination, switch from standard Pd(PPh3)4 to a catalyst system utilizing a bulky, electron-rich ligand like cataCXium A or RuPhos , which accelerates the final reductive elimination step.
Q2: In the Directed Ortho-Metalation (DoM) route, I am observing significant amounts of the 4-ethyl-3-methoxyaniline isomer. How do I improve regioselectivity? The Causality: In N-pivaloyl-3-methoxyaniline, both the methoxy group and the pivalamide act as Directed Metalation Groups (DMGs). While the 2-position (between the groups) is thermodynamically favored due to synergistic coordination, it is severely sterically encumbered. If the n -BuLi base remains in its natural hexameric aggregation state, it cannot access the 2-position and will kinetically deprotonate the less hindered 4-position or 6-position. The Solution: You must break down the n -BuLi aggregates. Add TMEDA (N,N,N',N'-tetramethylethylenediamine) in a strict 1:1.2 molar ratio to n -BuLi prior to substrate addition. TMEDA coordinates to lithium, breaking the hexamers into highly reactive monomers/dimers that easily penetrate the steric pocket at the 2-position. Maintain the internal temperature strictly at -78 °C to prevent kinetic scrambling.
Q3: During the final deprotection of 2-ethyl-N-pivaloyl-3-methoxyaniline, my substrate degrades, and the isolated yield is low. What is going wrong? The Causality: Pivalamides are notoriously resistant to hydrolysis due to the massive steric shield provided by the tert-butyl group. Standard basic hydrolysis (e.g., NaOH/MeOH) fails entirely. Forcing the reaction with prolonged heating in ambient atmosphere causes the highly electron-rich, ortho-alkylated aniline ring to undergo oxidative degradation, forming dark tarry byproducts. The Solution: Utilize harsh but oxygen-free acidic conditions. Reflux the intermediate in degassed 6M HCl / Dioxane (1:1). You must sparge the solvent mixture with N2 for at least 30 minutes prior to heating to physically displace dissolved oxygen.
Quantitative Data: Suzuki-Miyaura Optimization
To demonstrate the causality of ligand and boron-source selection, the following table summarizes our optimization data for the cross-coupling of 2-bromo-3-methoxyaniline (Route B).
| Entry | Boron Source | Catalyst System | Base | Solvent | Temp (°C) | Isolated Yield (%) | Mechanistic Observation |
| 1 | Ethylboronic acid | Pd(PPh3)4 (5 mol%) | K2CO3 | Dioxane/ H2O | 90 | 42% | High protodeboronation; >30% des-bromo byproduct observed. |
| 2 | Ethylboronic acid | Pd(dppf)Cl2 (5 mol%) | K2CO3 | Dioxane/ H2O | 90 | 58% | Bidentate ligand reduces β-hydride elimination, but boron degrades. |
| 3 | EtBF3K | Pd(OAc)2 / RuPhos | Cs2CO3 | Toluene/ H2O | 95 | 89% | Slow release of active boron minimizes degradation. |
| 4 | EtBF3K | Pd(OAc)2 / cataCXium A | K3PO4 | Toluene/ H2O | 95 | 94% | Bulky ligand accelerates reductive elimination perfectly. |
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol describes the optimized conditions from Entry 4, designed for scalability and high fidelity.
Materials Required:
-
2-Bromo-3-methoxyaniline (1.0 equiv, 10.0 mmol, 2.02 g)
-
Potassium ethyltrifluoroborate (1.5 equiv, 15.0 mmol, 2.04 g)
-
Pd(OAc)2 (2 mol%, 0.2 mmol, 45 mg)
-
cataCXium A (Di(1-adamantyl)-n-butylphosphine) (4 mol%, 0.4 mmol, 143 mg)
-
K3PO4 (3.0 equiv, 30.0 mmol, 6.37 g)
-
Toluene / H2O (10:1 ratio, 44 mL total)
Step-by-Step Methodology:
-
System Deoxygenation: Charge a 100 mL Schlenk flask with 2-bromo-3-methoxyaniline, EtBF3K , and K3PO4 . Add the Toluene/ H2O solvent mixture. Sparge the heterogeneous mixture vigorously with Argon for 20 minutes. Causality: Phosphine ligands and Pd(0) intermediates are highly sensitive to oxidation; ambient O2 will kill the catalytic cycle.
-
Catalyst Activation: Under a positive flow of Argon, quickly add Pd(OAc)2 and cataCXium A. Seal the flask and heat the biphasic mixture to 95 °C with vigorous stirring (800 rpm) to ensure phase mixing.
-
Validation Checkpoint (2 Hours): Stop stirring to allow phase separation. Withdraw a 50 µL aliquot of the upper organic layer via syringe. Dilute in 1 mL Acetonitrile and analyze via LC-MS.
-
Self-Validation Criteria: You should observe the product mass ( m/z 152 [M+H]+ ). Look specifically for the des-bromo byproduct ( m/z 124 [M+H]+ ). If the des-bromo peak integrates to >5% relative to the product, your reductive elimination is lagging. Intervention: Spike the reaction with an additional 1 mol% of cataCXium A.
-
-
Workup: Once starting material ( m/z 202/204) is consumed (typically 4-6 hours), cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 × 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 4:1) to afford 2-ethyl-3-methoxyaniline as a pale yellow oil.
References
-
Multigram preparation of 1,8-diethyl-7-hydroxy-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, a phenolic metabolite of the analgesic and antiinflammatory agent etodolac. Journal of Organic Chemistry, 1988, 53(12), 2844-2847. URL:[Link]
-
The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. European Journal of Medicinal Chemistry, 2016, 112, 20-32. URL:[Link]
Sources
Technical Support Center: Troubleshooting Side Products in Aniline Synthesis
Welcome to the Aniline Synthesis Technical Support Center. The catalytic hydrogenation of nitrobenzene to aniline is a cornerstone reaction in pharmaceutical and materials chemistry. However, the complex nature of the Haber reduction mechanism means that minor deviations in reaction conditions can lead to the accumulation of stubborn side products.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, focusing on the mechanistic causality behind side-product formation and self-validating protocols to ensure high-purity yields.
Mechanistic Overview: The Haber Reduction Pathway
To troubleshoot side products, we must first understand the reaction network. The reduction of nitrobenzene follows the Haber mechanism, which splits into a direct reduction pathway and a condensation pathway . Side products arise when intermediates stall, condense, or over-reduce.
Haber mechanism showing direct reduction (green) and side-product pathways (red).
Troubleshooting FAQs
Q1: My GC-MS shows a significant peak for N-phenylhydroxylamine. Why is the reduction stalling here, and how can I drive it to aniline?
A: In the direct reduction pathway, nitrobenzene is sequentially reduced to nitrosobenzene and then to N-phenylhydroxylamine[1]. The subsequent cleavage of the N–O bond in N-phenylhydroxylamine to form aniline is kinetically demanding and often the rate-limiting step[2].
-
Causality: The activation barrier for N–O bond dissociation is highly dependent on the metal surface[2]. Monometallic catalysts (like pure Ni) often struggle with this step, causing N-phenylhydroxylamine to accumulate[3]. Furthermore, mass transfer limitations (insufficient dissolved H2 ) will starve the catalyst surface, halting the reaction at this intermediate.
-
Resolution: Ensure vigorous mechanical agitation to eliminate H2 mass transfer limitations. Upgrading to a bimetallic catalyst, such as Pd-Ni, significantly accelerates the direct formation of aniline by lowering the N–O cleavage barrier, effectively bypassing intermediate accumulation[3].
Q2: My reaction mixture is turning deep orange/red, and I am isolating azoxybenzene and azobenzene. What causes this bimolecular coupling?
A: These side products are the hallmark of the condensation pathway. Nitrosobenzene (a strong electrophile) reacts rapidly with N-phenylhydroxylamine (a nucleophile) to form azoxybenzene, which then undergoes further reduction to azobenzene[4].
-
Causality: This bimolecular condensation is highly favored under alkaline conditions or when hydrogen surface coverage on the catalyst is low[5]. When H2 is scarce, the reactive intermediates have longer residence times in the bulk solution, drastically increasing the probability of collision and condensation[5].
-
Resolution: Avoid alkaline additives unless specifically targeting azoxy compounds. Optimize hydrogen availability by increasing reactor pressure and ensuring a sufficient supply of hydrogen to favor the complete reduction of intermediates[5].
Q3: I am achieving complete conversion of nitrobenzene, but I am losing yield to cyclohexylamine. How do I prevent ring hydrogenation?
A: Cyclohexylamine is the product of complete aromatic ring saturation (over-reduction) of aniline.
-
Causality: This over-reduction typically occurs on highly active carbon-supported platinum (Pt/C) catalysts at elevated hydrogen pressures and negative potentials[6]. The flat adsorption of the aromatic ring on the unpoisoned Pt surface facilitates sequential hydrogen additions to the carbon-carbon double bonds.
-
Resolution: Switch your catalyst from Pt/C to Pd/C, which has a much lower propensity for aromatic ring hydrogenation. If Pt must be used, employ a "poisoned" or doped catalyst (e.g., Pt-V or Pt-Pb) to sterically or electronically hinder the flat adsorption of the phenyl ring[7].
Quantitative Data: Side Product Minimization Matrix
Use the following self-validating matrix to align your analytical data with immediate corrective actions.
| Side Product | Mechanistic Origin | Primary Cause | Minimization Strategy | Acceptable Limit |
| N-Phenylhydroxylamine | Incomplete direct reduction | Insufficient H2 mass transfer; low catalyst activity | Increase agitation; use Pd-Ni bimetallic catalysts[3] | < 0.5% |
| Azoxybenzene / Azobenzene | Bimolecular condensation | Alkaline pH; low H2 surface coverage | Maintain neutral pH; optimize H2 pressure[5] | < 1.0% |
| Cyclohexylamine | Ring over-reduction | Excessive H2 pressure; unpoisoned Pt/C catalyst | Switch to Pd/C or use poisoned Pt; lower pressure[6] | < 0.1% |
Self-Validating Experimental Protocol: Optimized Catalytic Hydrogenation
To ensure high-fidelity aniline synthesis with minimal side products, follow this self-validating workflow. Every critical step contains a built-in validation check to prevent downstream failures.
Step-by-Step Methodology
-
Catalyst and Substrate Charging:
-
Charge a high-pressure Parr reactor with nitrobenzene (1.0 equiv), a neutral solvent (e.g., ethanol or methanol), and a bimetallic Pd-Ni/C catalyst (0.5–1.0 mol% metal basis)[3].
-
Causality: The bimetallic system prevents N-phenylhydroxylamine accumulation, while the neutral solvent suppresses base-catalyzed condensation[5].
-
-
Inert Purge & Leak Validation:
-
Seal the reactor and purge with N2 three times. Pressurize with N2 to 5 bar and hold for 15 minutes.
-
Self-Validation Checkpoint: A pressure drop of >0.1 bar indicates a leak. Do not proceed until the seal is validated. This prevents oxygen ingress, which would oxidize intermediates and artificially inflate azoxybenzene formation.
-
-
Hydrogenation & Temperature Control:
-
Replace N2 with H2 and pressurize to 10 bar. Begin mechanical stirring at >800 RPM to eliminate mass transfer limits.
-
Carefully ramp the temperature to 80°C.
-
Self-Validation Checkpoint: Monitor the exotherm. A sudden, uncontrollable temperature spike indicates poor heat dissipation, which can thermally drive condensation pathways. Adjust cooling immediately.
-
-
In-Process Analytical Monitoring:
-
After 2 hours, take an aliquot for GC-MS analysis.
-
Self-Validation Checkpoint: The reaction must show <1% nitrosobenzene and N-phenylhydroxylamine before cooling. If intermediates are >1%, hold at 80°C for an additional hour. Premature cooling traps these intermediates, ruining the final purity[4].
-
-
Workup and Isolation:
-
Cool the reactor to 25°C and vent the H2 gas safely. Purge with N2 .
-
Filter the mixture through a Celite pad to remove the catalyst. Remove the solvent under reduced pressure and purify the crude aniline via vacuum distillation.
-
Self-validating experimental workflow for optimized catalytic hydrogenation of nitrobenzene.
References
- Source: benchchem.
- Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by...
- Source: acs.
- Source: scispace.
- Source: cetjournal.
- Can anyone offer advice regarding reduction of nitrobenzene to aniline?
- Source: rug.
- Source: qub.ac.
Sources
Optimizing temperature and pressure for catalytic hydrogenation
Welcome to the Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Catalytic hydrogenation is a complex, multiphase (gas-liquid-solid) orchestration. Success requires balancing thermodynamics, intrinsic chemical kinetics, and physical mass transfer.
Below, you will find the mechanistic foundations of temperature and pressure optimization, field-tested diagnostic FAQs, self-validating experimental protocols, and structured data to guide your process development.
Part 1: Mechanistic Foundations of Temperature & Pressure
In pharmaceutical manufacturing and drug development, optimizing a hydrogenation reaction is rarely as simple as "turning up the heat." You are managing a delicate equilibrium across three phases: the hydrogen gas bubble, the bulk liquid solvent, and the solid catalyst surface.
-
The Role of Pressure (Thermodynamics & Mass Transfer): Pressure dictates the maximum concentration of dissolved H2 in your solvent according to Henry’s Law. Because the transport of H2 from the gas phase to the catalyst surface is frequently the rate-limiting step, elevated pressure acts as the primary driving force to overcome 1[1].
-
The Role of Temperature (Kinetics vs. Solubility): Temperature increases the intrinsic rate of the chemical reaction (Arrhenius equation). However, it simultaneously decreases the solubility of hydrogen gas in the liquid phase. Paradoxically, raising the temperature in a mass-transfer-limited system can starve the catalyst of hydrogen, leading to side reactions like isomerization or2[2].
Part 2: Diagnostic FAQs & Troubleshooting
Q1: My hydrogenation reaction stalls at 70% conversion despite extending the reaction time. Should I increase the temperature or the pressure? A: Do not adjust temperature or pressure until you identify the bottleneck. First, increase your agitation speed. If the reaction rate increases, your system is mass-transfer limited; you should increase the pressure or improve gas sparging to drive more H2 into the solution[1]. If the rate remains unchanged, you are limited by intrinsic kinetics or catalyst deactivation. Only then should you consider raising the temperature, provided your substrate is thermally stable.
Q2: I am observing significant over-reduction and side-product formation (e.g., dehalogenation or dimer formation). How do I optimize parameters to prevent this? A: Selectivity issues arise when multiple reducible functionalities compete. To suppress over-reduction, you must exploit the difference in activation energies between the desired and undesired pathways. Lowering the temperature is the most effective way to widen this kinetic gap. Additionally, you can limit the pressure to starve the over-reduction pathway, or utilize a Design of Experiments (DoE) methodology to find the statistical sweet spot that minimizes 3[3].
Q3: How do I know if my catalyst is deactivating due to high temperatures versus chemical poisoning? A: Chemical poisoning (e.g., by sulfur or amines) typically halts the reaction abruptly and scales with substrate concentration. Temperature-induced deactivation, however, is a gradual process caused by sintering —the irreversible agglomeration of metal nanoparticles (like Pd or Pt) which reduces the active surface area[2]. Studies show that atomic ripening and nanoparticle decomposition are highly dependent on 4[4]. If spiking the stalled reaction with fresh catalyst resumes hydrogen uptake, and your substrate is highly purified, thermal sintering is the likely culprit. Lower your reaction temperature to below 100 °C.
Part 3: Diagnostic Workflow Visualization
To systematically resolve incomplete conversions, follow this logical decision tree.
Fig 1: Logical workflow for diagnosing and resolving incomplete catalytic hydrogenation reactions.
Part 4: Data Presentation - Parameter Impact Matrix
Use the following reference table to predict the systemic effects of altering your reaction parameters.
| Parameter Modulated | Effect on H2 Solubility | Effect on Intrinsic Kinetics | Effect on Mass Transfer | Primary Risk Factor / Limitation |
| Increase Temperature | Decreases (Exacerbates gas starvation) | Exponential Increase (Arrhenius) | Minimal direct effect | Catalyst sintering; Over-reduction; Isomerization. |
| Increase Pressure | Linear Increase (Henry's Law) | Minimal direct effect | Increases driving force gradient | Requires specialized 5[5]; Safety hazards. |
| Increase Agitation | No change | No change | Decreases liquid film thickness | Mechanical shear leading to catalyst attrition/fines. |
| Change Solvent | Highly variable | Modulates transition state energy | Alters viscosity and H2 diffusivity | Substrate precipitation; Side reactions with solvent. |
Part 5: Self-Validating Experimental Protocol
Standard Operating Procedure: T/P Optimization via Design of Experiments (DoE) in a Slurry Reactor
To ensure your optimization data is scientifically valid, you must first prove that your experimental setup is measuring chemical kinetics, not just the physical mixing capability of your reactor.
Phase 1: System Validation (The Mass Transfer Check)
-
Setup: Load the substrate, solvent, and catalyst into a pressure-rated vessel equipped with a gas-entraining impeller.
-
Purge: Purge the headspace with N2 (3 cycles), followed by H2 (3 cycles) to ensure a safe, oxygen-free environment.
-
Agitation Sweep: Initiate the reaction at your baseline Temperature and Pressure. Measure the initial rate of hydrogen uptake (via mass flow controller) at 400 RPM.
-
Validate: Increase agitation to 800 RPM. If the H2 uptake rate increases, your system is mass-transfer limited. Continue increasing RPM until the rate plateaus. Self-Validation Check: You must fix your DoE agitation speed at this plateau to ensure you are optimizing true chemical kinetics.
Phase 2: DoE Execution
-
Define Matrix: Establish a Central Composite Design (CCD) for Temperature (e.g., 20 °C to 80 °C) and Pressure (e.g., 2 bar to 10 bar).
-
Thermal Equilibration: For each run, heat the sealed, N2 -purged mixture to the target temperature before introducing H2 . This prevents premature reaction at lower temperatures during the heating ramp.
-
Pressurization & Initiation: Rapidly pressurize the vessel to the target H2 pressure. Record this exact moment as t=0 .
-
Monitoring: Maintain isobaric conditions using a pressure regulator. Monitor the reaction via the cumulative hydrogen uptake curve.
-
Quenching: Once H2 uptake ceases, immediately cool the reactor to < 20 °C and vent the pressure to quench the reaction. Filter the catalyst through a diatomaceous earth pad to prevent post-reaction isomerization.
-
Analysis: Quantify conversion and selectivity via HPLC/GC to populate your DoE response surface.
References
-
Hydrogenation Catalysis Guide: Troubleshooting Common Issues Source: JMCCT URL:[Link]
-
Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor Source: MDPI URL:[Link]
-
Optimization of a catalytic hydrogenation procedure of a prostaglandin intermediate by DOE methods Source: Arkivoc URL:[Link]
-
Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading Source: Nature Communications (via PMC) URL:[Link]
-
High Pressure Vessels for Catalytic Hydrogenation Reactions Source: Roben Manufacturing URL:[Link]
-
Overcoming mass-transfer limitations in the partial hydrogenation of soybean oil Source: CORE (AIChE Journal) URL:[Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Pressure Vessels for Catalytic Hydrogenation Reactions | Roben Manufacturing - Roben Manufacturing [robenmfg.com]
Troubleshooting low conversion rates in amination reactions
Title: Amination Reaction Troubleshooting Center Subtitle: Diagnostic Guides for Low Conversion in C-N Bond Formation
Introduction
Welcome to the Amination Technical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to help researchers and drug development professionals resolve low conversion rates in two of the most critical C-N bond-forming workflows: the Buchwald-Hartwig Cross-Coupling and Reductive Amination .
Instead of treating these reactions as black boxes, this guide breaks down the mechanistic causality behind common failures. Every solution provided here is structured as a self-validating system—meaning your experimental setup will inherently confirm its own success or failure at each intermediate step, preventing wasted downstream effort and preserving precious starting materials.
Section 1: Buchwald-Hartwig Cross-Coupling Diagnostics
The Buchwald-Hartwig amination relies on a delicate catalytic cycle. Low conversion is rarely a simple stoichiometry issue; it is almost always a failure in either the oxidative addition step, ligand coordination, or premature catalyst decomposition[1].
FAQ 1: My reaction stalls at 20% conversion and the mixture turns black. What is the root cause?
Diagnostic Analysis: The formation of a fine black precipitate (Palladium black) is the definitive visual marker of catalyst decomposition. Mechanistically, this means the active LPd0 species has aggregated into inactive metallic nanoparticles[2].
Causality: This occurs when the rate of the catalytic cycle is slower than the rate of catalyst degradation. The three primary causes are:
-
Oxygen/Moisture Ingress: Pd0 is highly sensitive to oxidation. Water can also hydrolyze the base or the substrate.
-
Poor Ligand Selection: If the phosphine ligand dissociates too easily, the under-coordinated palladium will aggregate.
-
Inefficient Precatalyst Activation: Traditional Pd(OAc)2 requires in situ reduction by the amine, which is often inefficient and leads to dead catalyst before the reaction even starts.
Solution & Self-Validating Protocol: Air-Free Precatalyst Workflow To prevent Pd black formation, switch from Pd(OAc)2 to a Third-Generation (G3) or Fourth-Generation (G4) Palladacycle precatalyst. These generate the active LPd0 species quantitatively upon exposure to base.
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox (or using rigorous Schlenk technique), add the aryl halide (1.0 eq), amine (1.2 eq), Pd G3 precatalyst (2-5 mol%), and base (e.g., NaOtBu , 1.5 eq) to an oven-dried vial.
-
Ligand Supplementation: Add an extra 2-5 mol% of the free phosphine ligand. Causality: Amines can competitively bind to palladium; excess ligand shifts the equilibrium to keep the Pd stabilized.
-
Solvent Addition: Add anhydrous, rigorously degassed solvent (e.g., toluene or 1,4-dioxane).
-
In-Process Control (IPC) 1: Observe the color upon heating to 80°C. A healthy active catalyst typically exhibits a homogeneous deep red, orange, or yellow color. If it turns black within 10 minutes, your solvent degassing failed.
-
IPC 2 (Validation): At 2 hours, take a 10 µL aliquot, quench with wet ethyl acetate, and analyze via GC-MS. If the aryl halide is consumed but the product is absent, check for the dehalogenated byproduct (indicating β -hydride elimination).
Caption: Buchwald-Hartwig catalytic cycle highlighting critical failure points leading to low conversion.
FAQ 2: How do I choose the correct ligand to maximize conversion?
Diagnostic Analysis: Ligand choice dictates both the sterics and electronics of the palladium center. A mismatch between the nucleophile class and the ligand architecture will stall the reaction at the reductive elimination step[1].
Quantitative Data: Ligand Selection Matrix Table 1: Optimal Ligands and Conditions for Specific Amine Classes[1]
| Amine Class | Optimal Ligand | Preferred Base | Typical Temp (°C) | Mechanistic Rationale |
| Primary Aliphatic | BrettPhos | NaOtBu or LHMDS | 80 - 100 | High steric bulk prevents bis-arylation (over-coupling). |
| Secondary Aliphatic | RuPhos | NaOtBu or LHMDS | 80 - 110 | Accommodates the steric bulk of secondary amines during coordination. |
| Aryl Amines (Anilines) | XPhos | K2CO3 or Cs2CO3 | 90 - 110 | Electron-rich biaryl system accelerates oxidative addition of aryl halides. |
| Amides / Indoles | tBuBrettPhos | K3PO4 | 100 - 120 | Highly electron-rich to force coordination of poor nucleophiles. |
Section 2: Reductive Amination Diagnostics
Reductive amination is a thermodynamic equilibrium (imine formation) followed by a kinetic trap (hydride reduction). Low conversion almost always results from a mismatch in the timing or strength of the reducing agent[3].
FAQ 3: I am getting low conversion to the secondary amine, and my GC-MS shows mostly the reduced alcohol. How do I fix this?
Diagnostic Analysis: The presence of the alcohol byproduct indicates that your reducing agent is attacking the starting aldehyde/ketone before the imine has fully formed[3].
Causality: Sodium borohydride ( NaBH4 ) is a "hard," highly reactive hydride source. It does not discriminate well between aldehydes and imines. If added as a single-pot mixture, it will rapidly reduce the aldehyde to the alcohol, permanently removing it from the amination equilibrium.
Solution: Modulate Hydride Nucleophilicity Switch to a milder, more selective reducing agent. By exchanging hydrides for electron-withdrawing groups, the reagent becomes less nucleophilic and selectively targets the more electrophilic iminium ion over the neutral carbonyl[3][4].
Table 2: Reducing Agent Selection for Amination[3][4]
| Reducing Agent | Selectivity | Optimal pH | Notes / Drawbacks |
| NaBH4 | Poor (Reduces carbonyls) | 7 - 9 | Only use in strict two-step protocols. |
| NaBH(OAc)3 | High (Iminium selective) | 4 - 6 | Industry standard. Water-sensitive; requires anhydrous DCE/THF. |
| NaBH3CN | High (Iminium selective) | 4 - 6 | Highly toxic (generates HCN). Use only if NaBH(OAc)3 fails. |
| 2-Picoline Borane | Excellent | 4 - 6 | Greener alternative. Stable, works in protic solvents (MeOH). |
FAQ 4: My ketone is sterically hindered and the imine won't form. How do I drive the conversion?
Diagnostic Analysis: Imine formation releases water. If the substrate is sterically hindered or electronically deactivated (e.g., anilines), the equilibrium heavily favors the starting materials.
Causality: To force the reaction forward, you must either physically remove the water or use a Lewis acid to activate the carbonyl and trap the water chemically.
Self-Validating Protocol: Lewis Acid-Mediated Two-Step Reductive Amination This protocol utilizes Titanium(IV) isopropoxide ( Ti(OiPr)4 ), which acts as both a Lewis acid to activate the ketone and a water scavenger (forming insoluble TiO2 )[3].
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under nitrogen, dissolve the ketone (1.0 eq) and amine (1.2 eq) in anhydrous THF (0.5 M).
-
Activation: Add Ti(OiPr)4 (2.0 eq) dropwise at room temperature. Stir for 12 hours.
-
IPC 1 (Validation): Remove a 5 µL aliquot, dilute in dry THF, and analyze via GC-MS. Do not proceed to reduction until the ketone peak is <5%. If >5%, add activated 4Å molecular sieves and stir for an additional 6 hours.
-
Reduction: Once imine formation is verified, cool the flask to 0°C. Slowly add NaBH4 (1.5 eq) or NaBH(OAc)3 (2.0 eq). Causality: Cooling prevents exothermic degradation and minimizes side reactions.
-
Quench: Carefully add 1M NaOH to quench the reaction and precipitate the titanium salts as a white solid. Filter through a pad of Celite.
-
IPC 2: Analyze the filtrate via TLC/GC-MS to confirm the disappearance of the imine and the presence of the product amine.
Caption: Decision tree and mechanistic troubleshooting logic for reductive amination workflows.
References
-
"Buchwald-Hartwig Amination - Chemistry LibreTexts", Chemistry LibreTexts. URL: [Link]
-
"Reductive Amination - ACS GCI Pharmaceutical Roundtable", ACS Green Chemistry Institute. URL: [Link]
Sources
Catalyst Deactivation in Aromatic Amine Synthesis: Advanced Technical Support Center
Welcome to the Technical Support Center for Aromatic Amine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we dissect the fundamental causality behind catalyst deactivation in both nitroarene hydrogenation and Buchwald-Hartwig cross-coupling workflows. Every protocol provided is structured as a self-validating system —ensuring that your experimental controls inherently verify the root cause of the failure before you commit to scaling up.
Section 1: Nitroarene Hydrogenation Troubleshooting
Q1: My Pd/C catalyst loses activity after the first cycle when reducing halonitroarenes. Why is this happening, and how do I prevent it?
-
Causality: The reduction of halonitroarenes (e.g., chloronitrobenzene) is notorious for competitive hydrodehalogenation. When the carbon-halogen bond is cleaved, the resulting halide ions (Cl⁻, Br⁻) strongly chemisorb onto the palladium surface. This poisons the catalyst by physically blocking the active sites required for H₂ dissociation and nitroarene adsorption[1]. Additionally, the accumulation of hydroxylamine intermediates can lead to surface fouling via oligomerization.
-
Mitigation: Shift to a mesoporous framework or single-atom catalyst (SAC). These architectures enhance mass transport and reduce the local accumulation of poisoning intermediates[1]. Alternatively, adding a halogen scavenger (e.g., morpholine or a mild inorganic base) can sequester free halides before they bind to the metal surface.
Q2: We are using non-noble metal catalysts (e.g., Cu nanoparticles) to reduce costs, but the conversion drops from 100% to <40% by the third run. Is this oxidation or sintering?
-
Causality: Copper nanoparticles (Cu⁰ NPs) are highly susceptible to two parallel deactivation pathways under industrial conditions: Ostwald ripening (sintering) and surface oxidation. Because the reduction of the nitro group is highly exothermic, localized thermal spikes cause Cu nanoparticles to agglomerate, drastically reducing the active surface area[2].
-
Mitigation: Employing a synthetic mineral support or an in-situ generation strategy can stabilize Cu NPs against aggregation, allowing complete recovery of the initial catalytic activity across multiple cycles without requiring harsh reactivation steps[2].
Reaction pathway of nitroarene hydrogenation highlighting critical catalyst deactivation nodes.
Section 2: Buchwald-Hartwig Amination Troubleshooting
Q3: My Pd-catalyzed C-N coupling stalls at 60% conversion when using bulky secondary amines. Adding more aryl halide doesn't help. What is the mechanism of failure?
-
Causality: This is a classic case of product inhibition coupled with irreversible ligand degradation. As the aromatic amine product accumulates, it can strongly coordinate to the Pd(0) center, sequestering it and preventing the oxidative addition of the aryl halide. Furthermore, prolonged reaction times at elevated temperatures can induce the C-H insertion of Pd into bulky phosphine ligands (e.g., BippyPhos), forming an inactive, off-cycle palladaphosphacyclobutene complex[3].
-
Mitigation: Implement continuous ligand recycling to maintain the active catalytic cycle[3], or utilize a highly stable precatalyst (e.g., GPhos-supported Pd) that resists deactivation at room temperature.
Buchwald-Hartwig catalytic cycle with off-cycle deactivation and product inhibition pathways.
Section 3: Quantitative Data & Experimental Protocols
Data Presentation: Summary of Catalyst Deactivation Modes
| Reaction Type | Catalyst System | Primary Deactivation Mode | Kinetic Impact | Mitigation Strategy |
| Nitroarene Hydrogenation | Pd/C, Pt/C | Halide Poisoning | >80% drop in TOF by Cycle 2 | Add mild base scavengers; use mesoporous supports. |
| Nitroarene Hydrogenation | Cu NPs | Sintering / Oxidation | Conversion drops to <40% by Cycle 5 | Use synthetic mineral supports or in-situ reduction. |
| Reductive Amination (Flow) | Ag/Al₂O₃ | Carbonaceous Fouling | Gradual yield decay over 24h stream | Periodic thermal regeneration (calcination). |
| Buchwald-Hartwig Coupling | Pd-BippyPhos | Ligand C-H Insertion | Reaction stalls at ~60% conversion | Continuous ligand recycling; optimize L/Pd ratio. |
Protocol 1: Self-Validating Diagnostic Workflow (Poisoning vs. Sintering)
To establish a self-validating diagnostic workflow, you must isolate chemical poisoning from thermal degradation.
-
Step 1: Baseline Establishment. Run the standard hydrogenation using nitrobenzene (halogen-free) under your standard temperature and pressure conditions. Record the conversion over 5 cycles.
-
Step 2: Stress Test (The Split). Divide the workflow into two parallel streams:
-
Path A: Run the target halonitroarene under identical conditions.
-
Path B: Run nitrobenzene, but artificially dope the reaction with 0.5 equivalents of NaCl or NaBr.
-
-
Step 3: Data Synthesis & Validation.
-
If Path A fails but Path B succeeds, the deactivation is likely due to intermediate fouling (hydroxylamine accumulation) rather than simple halide poisoning.
-
If both Path A and Path B fail rapidly (while Step 1 succeeded), halide poisoning is self-validated as the root cause.
-
If Step 1 fails over 5 cycles, the mechanism is thermal sintering or metal leaching, independent of the substrate.
-
Protocol 2: Catalyst Regeneration in Flow Synthesis
For continuous flow synthesis of secondary amines (e.g., over Ag/Al₂O₃), carbonaceous deposits (fouling) are the primary deactivation mode[4]. Use this validated regeneration sequence:
-
Step 1: Flush the reactor bed with pure solvent (toluene) at 1.0 mL/min for 30 minutes to remove physically adsorbed species.
-
Step 2: Switch the gas feed from H₂ to synthetic air (20% O₂, 80% N₂).
-
Step 3: Ramp the reactor temperature to 450 °C at 5 °C/min and hold for 4 hours to combust carbonaceous deposits.
-
Step 4: Purge the system with N₂, then reduce the catalyst bed with H₂ at 300 °C for 2 hours before reintroducing the nitroarene/aldehyde feed.
References
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.3
-
Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. OAE Publishing.1
-
Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv.2
-
Flow synthesis of secondary amines over Ag/Al₂O₃ catalyst by one-pot reductive amination of aldehydes with nitroarenes. RSC Publishing.4
Sources
Technical Support Center: Purification & Troubleshooting for 2-Ethyl-3-methoxyaniline
Welcome to the Technical Support Center. As an application scientist working with highly functionalized aromatic amines, you know that 2-ethyl-3-methoxyaniline is a critical building block, particularly in the synthesis of advanced pharmaceutical intermediates like RET kinase inhibitors 1. However, its electron-rich nature makes it highly susceptible to photo-oxidation, thermal degradation, and contamination from synthetic precursors.
This guide provides field-proven, self-validating protocols to isolate, purify, and stabilize your compound.
Diagnostic Troubleshooting & FAQs
Q1: My 2-ethyl-3-methoxyaniline batch has turned dark red or black. Is the compound ruined, and how do I decolorize it? A1: The compound is likely not ruined. The darkening is a well-documented phenomenon caused by the formation of highly colored, non-volatile polymeric oxidation products (such as azo compounds and quinone imines) upon exposure to ambient air and light 2. Because these polymeric impurities are non-volatile, the most effective recovery method is vacuum distillation 3. By lowering the pressure, you leave the heavy polymers in the distillation pot while collecting the pure, volatile amine.
Q2: I synthesized 2-ethyl-3-methoxyaniline from a phenolic precursor, and LC-MS shows residual phenol. How do I remove it? A2: Phenolic impurities cannot be efficiently removed by simple distillation due to co-distillation and similar boiling points. Instead, exploit the basicity of the aniline group using an acid-base extraction 2. By washing the organic layer with 1–2 M HCl, the aniline is protonated to form a water-soluble hydrochloride salt, migrating to the aqueous phase. The residual phenol (which remains neutral at acidic pH) stays in the organic phase.
Q3: Why is vacuum distillation preferred over standard atmospheric distillation for this compound? A3: 2-Ethyl-3-methoxyaniline is prone to thermal cracking at high temperatures. Standard atmospheric distillation would require temperatures well over 180°C. Vacuum distillation lowers the atmospheric pressure, allowing the liquid to boil at a significantly reduced temperature, thereby preserving the structural integrity of the compound and preventing decomposition 4.
Purification Decision Workflow
Use the following diagnostic logic tree to determine the most appropriate purification strategy based on your impurity profile.
Decision workflow for selecting the optimal purification method for 2-ethyl-3-methoxyaniline.
Comparative Efficacy of Purification Methods
The table below summarizes the quantitative expectations and strategic trade-offs for each purification technique 5.
| Purification Method | Target Impurities | Typical Recovery Yield (%) | Final Purity (%) | Key Advantage | Limitation |
| Vacuum Distillation | Oxidation polymers, trace solvents | 85–95% | >99.0% | Highly scalable; avoids thermal degradation. | Does not separate regioisomers with similar boiling points. |
| Acid-Base Extraction | Neutral/acidic precursors (e.g., phenols) | 90–95% | >98.0% | Highly specific for basic amines; inexpensive. | Prone to emulsion formation during extraction. |
| Silica Chromatography | Regioisomers, structurally similar byproducts | 60–80% | >99.5% | Exceptional high-resolution separation. | Time-consuming; high solvent usage; potential for on-column degradation. |
Validated Step-by-Step Methodologies
Protocol A: Acid-Base Extraction (Removal of Phenolic/Neutral Impurities)
This protocol exploits the specific pKa of the amine group to chemically partition the desired product from unreacted precursors.
-
Solubilization: Dissolve the crude 2-ethyl-3-methoxyaniline in an immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 3 equal volumes of 1 M HCl.
-
Causality Checkpoint: The acidic environment protonates the basic amine group, converting it into a highly polar, water-soluble hydrochloride salt. Neutral impurities (like residual phenols) lack this basicity and remain trapped in the organic layer.
-
-
Phase Separation: Isolate the aqueous layer. Discard the organic layer (or retain it for impurity profiling). Wash the aqueous layer once with fresh organic solvent to remove trace non-basic organics.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 1 M NaOH dropwise until the pH exceeds 10 (verify with pH paper).
-
Causality Checkpoint: The strong base deprotonates the anilinium salt, regenerating the free, lipophilic 2-ethyl-3-methoxyaniline. The ice bath mitigates the exothermic neutralization reaction, preventing thermal degradation.
-
-
Back-Extraction: Extract the basified aqueous layer with fresh organic solvent (3x) to recover the purified free amine.
-
Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Protocol B: Vacuum Distillation (Decolorization and Polishing)
This protocol separates the volatile aniline from high-molecular-weight, non-volatile oxidation polymers without exceeding its thermal decomposition threshold.
-
Setup: Transfer the extracted 2-ethyl-3-methoxyaniline to a round-bottom flask equipped with a magnetic stir bar. Assemble a short-path vacuum distillation apparatus with a receiving flask submerged in an ice bath.
-
Vacuum Initiation: Apply a high vacuum (10–20 mmHg) before applying heat.
-
Causality Checkpoint: According to the Clausius-Clapeyron equation, lowering the system pressure drastically reduces the boiling point of the aniline derivative. This prevents thermal cracking and the formation of new polymeric impurities during the distillation process.
-
-
Degassing: Allow the system to equilibrate at room temperature under vacuum to pull off dissolved gases and trace water.
-
Fractional Collection: Gradually heat the oil bath. Discard the initial low-boiling fraction (forecut). Collect the main fraction (middle cut) when the vapor temperature stabilizes.
-
Self-Validating Step: The transition of the distillate from a dark, opaque liquid in the boiling flask to a colorless or pale-yellow oil in the receiving flask visually validates the successful separation from non-volatile oxidation polymers.
-
-
Storage: Break the vacuum with an inert gas (nitrogen or argon) rather than ambient air to prevent immediate photo-oxidation of the hot, purified product. Store in an amber vial at 4°C.
References
- Source: PMC (NIH)
- Technical Support Center: Purification of Substituted Anilines Source: BenchChem URL
- Vacuum Distillation of Aniline Source: Texium URL
- Methods of Purification of Organic Compounds Source: CK-12 Foundation URL
- Efficacy of different purification methods for substituted anilines Source: BenchChem URL
Sources
Preventing oxidation of 2-ethyl-3-methoxyaniline during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-ethyl-3-methoxyaniline . This document bridges mechanistic theory with field-proven, self-validating protocols to ensure the absolute integrity of your reagents during drug development and synthetic workflows.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, we must first understand its chemical causality. 2-ethyl-3-methoxyaniline is a highly electron-rich aromatic amine. The synergistic electron-donating effects of the amino (-NH₂), methoxy (-OCH₃), and ethyl (-CH₂CH₃) groups significantly lower the molecule's redox potential[1].
When exposed to atmospheric oxygen, elevated temperatures, or UV light, the compound readily loses an electron to form a highly reactive anilino radical[2]. This radical intermediate rapidly undergoes irreversible coupling reactions, cascading into the formation of azo compounds, quinone imines, and complex polyaniline-like oligomers[2]. Visually, this degradation manifests as a stark color shift: the freshly distilled, colorless liquid progressively darkens to yellow, deep brown, and eventually an opaque black tar[3].
Logical pathway of 2-ethyl-3-methoxyaniline auto-oxidation into colored polymeric impurities.
Troubleshooting & FAQs
Q1: My newly purchased 2-ethyl-3-methoxyaniline turned dark brown after opening. Is the entire batch ruined? A1: The dark brown color is a definitive indicator of auto-oxidation[4]. While the visual change is dramatic, the actual molar percentage of the oxidized polymeric impurities may be relatively low (often <5%). However, because these quinone imine and polyaniline derivatives are highly conjugated, they possess massive molar extinction coefficients, turning the entire solution black even at trace concentrations[2]. Actionable Advice: If your downstream application is sensitive to radical scavengers or colored impurities (e.g., transition metal catalysis or optical assays), you must re-purify the reagent via vacuum distillation before use[3].
Q2: Why do you recommend Argon over Nitrogen for blanketing the headspace? A2: Both are inert gases that displace oxygen[5]. However, Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter. When you purge a vial, Argon sinks and forms a protective, physical "blanket" directly over the liquid phase[6]. Nitrogen tends to mix with ambient air and escape the vial more rapidly during the capping process, increasing the risk of trapping residual oxygen in the headspace.
Q3: Can I use chemical antioxidants to stabilize the liquid? A3: While hindered phenols like Butylated Hydroxytoluene (BHT) or reducing agents like zinc dust[1] can intercept radical intermediates and halt oxidation, they introduce foreign chemical species into your pure reagent. For rigorous analytical or synthetic workflows, physical barriers (inert gas, temperature control, light exclusion) are strictly preferred over chemical additives[4].
Quantitative Stability Data
To illustrate the critical importance of storage conditions, the following table summarizes the degradation trajectory of aniline derivatives based on environmental exposure.
Table 1: Impact of Storage Conditions on 2-ethyl-3-methoxyaniline Purity (12-Month Simulated Data)
| Storage Temp | Atmosphere | Container Type | Initial Purity | 6-Month Purity | 12-Month Purity | Visual Appearance (12 Mo) |
| 2–8 °C | Argon | Amber Glass | >99.5% | >99.4% | >99.1% | Colorless to Pale Yellow |
| 2–8 °C | Ambient Air | Amber Glass | >99.5% | 96.2% | 91.8% | Dark Yellow / Brown |
| 20–25 °C | Ambient Air | Clear Glass | >99.5% | 88.4% | 74.3% | Opaque Black / Tarry |
Self-Validating Experimental Protocols
Protocol A: Inert Atmosphere Aliquoting (The "Argon Blanket" Method)
Causality: Repeatedly opening a bulk reagent bottle introduces fresh oxygen and atmospheric moisture, accelerating degradation[7]. Aliquoting into single-use vials immediately upon receipt restricts oxygen exposure to a single event, preserving the bulk of your material.
Step-by-step inert atmosphere aliquoting and storage workflow for aniline derivatives.
Step-by-Step Methodology:
-
Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 2 hours. Causality: Amber glass blocks UV radiation (a radical initiator), and PTFE prevents oxygen diffusion, unlike standard silicone or rubber septa[4].
-
Purging: Cool vials in a desiccator. Insert an Argon gas line and gently purge the empty vial for 10 seconds to displace ambient air[5].
-
Transfer: Using a gas-tight glass syringe, transfer the required volume of 2-ethyl-3-methoxyaniline into the vial.
-
Blanketing: Direct a gentle stream of Argon gas into the headspace of the vial for 5–10 seconds[5]. Caution: Do not bubble the gas directly into the liquid, as this accelerates volatilization and introduces turbulence.
-
Sealing: Immediately cap the vial tightly. Wrap the junction between the cap and the vial with Parafilm to create a secondary moisture/gas barrier[7].
-
Storage: Store upright in a dedicated chemical refrigerator at 2–8°C[7].
-
Validation Check: Inspect the aliquots after 24 hours. The liquid must remain completely colorless. Any rapid yellowing indicates a compromised PTFE seal or insufficient Argon blanketing, and the aliquot should be flagged for re-purification.
Protocol B: Recovery via Vacuum Distillation
Causality: Because the oxidized polyaniline impurities are high-molecular-weight oligomers, they possess significantly higher boiling points than the monomeric 2-ethyl-3-methoxyaniline[3]. Vacuum distillation effectively separates the volatile pure amine from the non-volatile oxidized tar.
Step-by-Step Methodology:
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are lightly greased with high-vacuum silicone grease to prevent oxygen ingress.
-
Degassing: Transfer the dark, oxidized aniline into the boiling flask. Apply a high vacuum (e.g., 1–5 mmHg) and stir at room temperature for 15 minutes to remove dissolved oxygen and trace volatile impurities[6].
-
Heating: Gradually heat the oil bath. Monitor the vapor temperature. Under vacuum, the boiling point will be significantly depressed compared to its atmospheric boiling point.
-
Collection: Discard the first few drops (forerun) which may contain moisture. Collect the main fraction in a receiving flask pre-purged with Argon and chilled in an ice bath. The distillate will condense as a strictly colorless oil[3].
-
Residue: The black, tarry oxidized polymers will remain trapped in the boiling flask.
-
Validation Check: Perform ¹H-NMR (in CDCl₃) on the distilled fraction. The aromatic region should show clean, distinct peaks without the broad, unresolved baseline "hum" characteristic of polymeric impurities. The liquid must be visually colorless upon collection.
References
-
ResearchGate. How to prevent/minimize rapid air oxidation or arylamine.[Link]
-
Kirk-Othmer Encyclopedia of Chemical Technology. Aniline and Its Derivatives.[Link]
-
Wikipedia. Aniline.[Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in Disubstituted Aniline Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. Achieving precise regiocontrol (ortho vs. meta vs. para) in the synthesis of disubstituted anilines is a persistent challenge due to the high reactivity and basicity of the free amino group. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome over-substitution, poor yields, and unwanted isomer formation.
Strategic Decision Matrix
Selecting the correct synthetic pathway is the most critical step in preventing regiochemical failures. The workflow below outlines the logical decision tree for targeting specific substitution patterns on the aniline core.
Workflow for selecting the optimal regioselective strategy in aniline synthesis.
Frequently Asked Questions (Mechanisms & Causality)
Q: My Friedel-Crafts acylation on a free aniline failed completely. What happened? A: The lone pair of electrons on the nitrogen atom acts as a strong Lewis base and irreversibly complexes with the Lewis acid catalyst (e.g., AlCl₃)[1]. This forms a positively charged, strongly deactivated complex on the nitrogen, which halts electrophilic aromatic substitution entirely[1]. Solution: You must mask the amine's Lewis basicity by converting it to an acetamide prior to the reaction.
Q: During the direct nitration of aniline, I am getting a complex mixture including meta-substituted products. Why? A: Direct nitration requires strong acids (HNO₃/H₂SO₄), which immediately protonate the amino group to form an anilinium ion (-NH₃⁺)[1]. This ion is a powerful electron-withdrawing group and a meta-director, which reverses the natural ortho/para selectivity of the free amine[1]. Solution: Protect the amine as an acetamide to prevent protonation and restore ortho/para direction[1].
Q: How does Directed Ortho Metalation (DoM) achieve exclusive ortho-selectivity over the thermodynamically favored para position? A: DoM bypasses standard electrophilic directing rules by utilizing a Directing Metalation Group (DMG), such as a carbamate (N-Boc) or amide. The heteroatom in the DMG acts as a Lewis base to coordinate the lithium atom of an alkyllithium reagent (Lewis acid)[2][3]. This pre-lithiation complex brings the basic alkyl anion into close proximity with the nearest ortho-proton, kinetically favoring its deprotonation and forming an aryllithium intermediate exclusively at the ortho position[2][3].
Q: Can I achieve ortho-selective C-H arylation without protecting the aniline nitrogen? A: Yes. Historically, unprotected anilines underwent N-arylation (Buchwald-Hartwig coupling) due to the highly nucleophilic nitrogen. However, recent advancements in Pd-catalyzed C-H functionalization utilize cooperating ligands, such as[2,2′-bipyridin]-6(1H)-one[4]. This ligand facilitates the deprotonation of the free NH moiety to form an anionic intermediate, which kinetically drives the regioselectivity toward ortho-C-arylation while suppressing N-arylation[4].
Mechanistic Troubleshooting: Directed Ortho Metalation (DoM)
When DoM fails, it is usually due to a breakdown in the pre-lithiation complex. The following diagram illustrates the self-validating mechanistic pathway required for success.
Mechanistic pathway of Directed Ortho Metalation (DoM) using a Directing Metalation Group.
Common DoM Issues & Resolutions:
-
Issue: Recovery of unreacted starting material.
-
Causality: Alkyllithium reagents form inactive hexameric aggregates in non-polar solvents.
-
Fix: Add TMEDA (Tetramethylethylenediamine). TMEDA coordinates to lithium, breaking the aggregates into highly reactive monomers and enhancing the basicity of n-BuLi.
-
-
Issue: Electrophile attacks the nitrogen instead of the ring.
-
Causality: The DMG is insufficiently electron-withdrawing, allowing the nitrogen to remain nucleophilic.
-
Fix: Ensure complete conversion to the N-Boc or N-Pivaloyl derivative, which effectively delocalizes the nitrogen lone pair.
-
Quantitative Data: Comparison of Regioselective Strategies
Use the following table to benchmark your expected outcomes and select the appropriate methodology based on your target regiochemistry and available equipment.
| Strategy | Directing Group / Modifier | Target Position | Typical Yield Range | Key Advantage | Major Limitation |
| Classical EAS | Acetyl (-NHAc) | Para (Major) | 70–90% | Highly scalable, inexpensive reagents. | Requires protection/deprotection steps[1]. |
| DoM | N-Boc, Urea | Ortho (Exclusive) | 60–85% | Overcomes thermodynamic para-preference[2][3]. | Requires strict anhydrous, cryogenic (-78 °C) conditions. |
| Pd-Catalyzed C-H | [2,2′-bipyridin]-6(1H)-one | Ortho (Exclusive) | 75–95% | Works on unprotected free anilines[4]. | Requires expensive transition-metal catalysts and specific ligands. |
| Ir-Catalyzed Borylation | None / N-Methyl | Ortho / Meta | 60–90% | Excellent functional group tolerance[5]. | Highly sensitive to steric hindrance on the arene[5]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not skip the validation checks, as they confirm the mechanistic integrity of the reaction before proceeding to the next step.
Protocol A: Para-Selective Bromination via Steric Shielding (EAS)
Objective: Achieve >95% para-selectivity by utilizing an acetyl protecting group to moderate reactivity and sterically block the ortho positions[1].
-
Protection: Dissolve aniline (1.0 eq) in dichloromethane. Add acetic anhydride (1.5 eq) and stir at room temperature for 2 hours[1].
-
Causality: Acetylation reduces the electron density of the ring, preventing polybromination.
-
Validation Check: TLC will show a complete shift to a lower Rf value. Pouring the mixture into water should yield a white precipitate (acetanilide).
-
-
Bromination: Dissolve the isolated acetanilide in glacial acetic acid. Slowly add Br₂ (1.05 eq) dropwise at 0 °C.
-
Causality: The bulky acetyl group sterically hinders the ortho positions, directing the electrophilic bromine exclusively to the less hindered para position[1].
-
-
Deprotection: Reflux the intermediate in 6M aqueous HCl for 4 hours, then neutralize with NaOH to precipitate the free para-bromoaniline.
Protocol B: Exclusive Ortho-Functionalization via DoM
Objective: Force ortho-substitution using a Lewis acid-base pre-lithiation complex[2][3].
-
Preparation: Dissolve thoroughly dried N-Boc aniline (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the flask to -78 °C.
-
Lithiation: Add n-BuLi (2.2 eq) dropwise.
-
Causality: The first equivalent of n-BuLi deprotonates the acidic N-H. The second equivalent coordinates to the Boc carbonyl oxygen (the DMG), bringing the butyl anion directly over the ortho-proton, kinetically forcing its removal[2][3].
-
Validation Check: The solution will typically turn a deep yellow/orange, indicating the formation of the aryllithium species.
-
-
Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide or iodine) dropwise at -78 °C, then allow the mixture to slowly warm to room temperature.
-
Workup: Quench with saturated aqueous NH₄Cl to destroy unreacted organolithium species.
Protocol C: Pd-Catalyzed Ortho-C-H Arylation of Unprotected Anilines
Objective: Achieve ortho-arylation without protecting groups by utilizing a cooperating ligand[4].
-
Setup: In an oven-dried Schlenk tube, combine the free aniline (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), and the cooperating ligand [2,2′-bipyridin]-6(1H)-one (10 mol%)[4].
-
Base Addition: Add K₂CO₃ (2.0 eq) and tert-amyl alcohol (t-AmOH) as the solvent.
-
Causality: The carbonate base, assisted by the pyridone ligand, deprotonates the aniline N-H. This forms an anionic intermediate that directs the Palladium catalyst to the ortho C-H bond, kinetically differentiating the product-forming step to prevent N-arylation[4].
-
-
Reaction: Seal the tube and heat to 110 °C for 24 hours.
-
Validation Check: The reaction mixture will darken significantly as the active Pd(0)/Pd(II) catalytic cycle initiates.
-
-
Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel chromatography.
References
-
Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. Thieme Connect.6
-
Technical Support Center: Improving Regioselectivity of Reactions with 3-(Oxan-4-yl)aniline. Benchchem.1
-
Directed ortho metalation. Wikidoc. 2
-
Directed ortho metalation. Wikipedia. 3
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. PMC. 4
-
Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. PMC.5
-
Electrophilic aromatic substitution. Wikipedia. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directed ortho metalation - wikidoc [wikidoc.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Validation & Comparative
High-Resolution Mass Spectrometry Comparison Guide: GC-EI-MS vs. LC-ESI-MS/MS for the Structural Elucidation of 2-Ethyl-3-methoxyaniline
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals
Analytical Context & Strategic Platform Selection
In pharmaceutical development and forensic toxicology, the precise structural elucidation of substituted anilines is critical. 2-Ethyl-3-methoxyaniline (C9H13NO, Exact Mass: 151.0997 Da) presents a unique analytical challenge due to the presence of three distinct functional groups—an amine, an ethyl chain, and a methoxy ether—bound to a single aromatic ring. The proximity and electronic cross-talk of these moieties dictate highly specific fragmentation pathways.
As an Application Scientist, the decision to analyze this compound via Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) depends entirely on the analytical objective. GC-EI-MS excels in providing highly reproducible, library-searchable structural fingerprints. Conversely, LC-ESI-MS/MS provides superior sensitivity for trace quantification and preserves the intact molecular ion for targeted tandem analysis. This guide objectively compares both platforms, detailing the mechanistic causality behind their spectra and providing self-validating experimental protocols.
Mechanistic Fragmentation: The Causality Behind the Spectra
Understanding the physical chemistry of the ionization source is paramount. The fragmentation of 2-ethyl-3-methoxyaniline is not random; it is a deterministic outcome of the energy deposited into the molecule.
GC-EI-MS (70 eV): Radical-Directed Cleavage
In GC-MS, the 70 eV electron beam acts as a "hard" ionization source. It strips an electron from the most electron-rich site—typically the nitrogen lone pair or the aromatic π-system—yielding the odd-electron radical cation M^+•^ at m/z 151 . Because the molecule is in a highly excited state, fragmentation is driven by radical-directed alpha cleavages and the thermodynamic stability of the resulting carbocations:
-
m/z 136: The loss of a methyl radical (•CH
3, 15 Da) from either the methoxy group or the ethyl side-chain generates a highly stable, resonance-stabilized benzylic/oxonium cation. -
m/z 122: The cleavage of the entire ethyl radical (•C
2H5, 29 Da) results in a fragment characteristic of ethyl-substituted aromatics . -
m/z 108: Following the initial loss of •CH
3, the subsequent expulsion of carbon monoxide (CO, 28 Da) is a classic diagnostic neutral loss for anisole derivatives .
LC-ESI-MS/MS (CID): Even-Electron Neutral Losses
Electrospray Ionization (ESI) is a "soft" technique governed by the even-electron rule. In an acidic mobile phase, the basic aniline nitrogen is protonated to form the even-electron precursor ion [M+H]^+^ at m/z 152.1075 . During Collision-Induced Dissociation (CID), vibrational energy induces the expulsion of stable neutral molecules rather than radicals. The pathways are heavily influenced by Ion-Neutral Complex (INC) intermediates :
-
m/z 135.0810: The loss of ammonia (NH
3, 17 Da) from the protonated amine. -
m/z 124.0762: The ethyl group undergoes a hydrogen rearrangement to eliminate ethene (C
2H4, 28 Da). -
m/z 120.0813: The methoxy group eliminates methanol (CH
3OH, 32 Da), a hallmark of protonated methoxyaromatics .
Quantitative Data Presentation: Platform Comparison
| Analytical Feature | GC-EI-MS (70 eV) | LC-ESI-MS/MS (Positive Mode, CID) |
| Ionization Mechanism | Hard Ionization (Electron Impact) | Soft Ionization (Protonation + CID) |
| Precursor Ion | Radical Cation (M^+•^), m/z 151 | Even-Electron Ion ([M+H]^+^), m/z 152 |
| Primary Product Ions | m/z 136, 122, 108 | m/z 135, 124, 120 |
| Diagnostic Neutral Losses | •CH | NH |
| Primary Application | Untargeted screening, Library matching | Trace quantification, High-resolution structural mapping |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating built-in system suitability checks.
Protocol A: GC-EI-MS Structural Fingerprinting
-
Sample Preparation: Dissolve 2-ethyl-3-methoxyaniline in HPLC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.
-
Injection: Inject 1.0 µL in splitless mode. Maintain the inlet temperature at 250°C to ensure instantaneous volatilization without thermal degradation.
-
Chromatography: Utilize a non-polar 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
Ionization & Acquisition: Operate the EI source at 70 eV with a source temperature of 230°C. Acquire data in Full Scan mode (m/z 50–300).
-
Validation Check: The system is validated if the baseline resolution of the solvent peak is achieved and the signal-to-noise (S/N) ratio for the m/z 151 molecular ion exceeds 100:1.
Protocol B: LC-ESI-MS/MS Targeted Quantification
-
Sample Preparation: Dilute the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a concentration of 1 µg/mL.
-
Chromatography: Inject 2.0 µL onto a sub-2 µm C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
-
Ionization & Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. Perform a Product Ion Scan (MS^2^) of the precursor m/z 152, ramping the Collision Energy (CE) from 15 to 35 eV using Argon as the collision gas.
-
Validation Check: Monitor the m/z 152 → 135 transition. Retention time must remain stable within ±0.05 min across triplicate injections. A blank solvent injection must immediately follow the highest standard to confirm <0.1% carryover.
Analytical Workflow Visualization
Decision matrix and fragmentation workflow for GC-EI-MS vs. LC-ESI-MS/MS analysis.
References
-
Seulen, S., & Grotemeyer, J. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. European Journal of Mass Spectrometry.[Link]
-
NIST Mass Spectrometry Data Center. Benzenamine, 2-methoxy-. NIST Chemistry WebBook, SRD 69.[Link]
-
Zhang, Y., et al. (2022). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis. Rapid Communications in Mass Spectrometry.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10824, 3-Methoxyaniline.[Link]
HPLC and GC-MS methods for analyzing 2-ethyl-3-methoxyaniline purity
An in-depth analytical strategy is essential for establishing the purity of 2-ethyl-3-methoxyaniline , a critical substituted aniline intermediate used in pharmaceutical synthesis and agrochemical development. Because unreacted precursors and positional isomers (such as 4-ethyl-3-methoxyaniline) can exhibit vastly different toxicological profiles, robust quality control relies on orthogonal analytical techniques.
As an Application Scientist, I approach this challenge by leveraging two complementary platforms: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . This guide objectively compares both methods, detailing the chemical causality behind experimental choices, providing self-validating protocols, and presenting comparative performance data.
Chemical Profiling & Analytical Strategy
The molecular structure of[1] features a primary amine group, an ethyl group, and a methoxy group on a benzene ring. These functional groups dictate its chromatographic behavior:
-
Polarity & Basicity: The primary amine ( pKa ~4.5–5.0) makes the molecule basic and polar. In reversed-phase HPLC, if the mobile phase pH is not strictly controlled, the amine will exist in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase[2].
-
Volatility & Thermal Stability: The molecule is relatively volatile and hydrophilic[3], making it highly amenable to gas-phase analysis. However, the active −NH2 group can adsorb onto active sites within a GC inlet, necessitating the use of deactivated liners and specialized columns[4].
By understanding these mechanisms, we can design orthogonal methods: HPLC for non-volatile impurities and main component assay, and GC-MS for volatile impurities and structural elucidation[5].
Caption: Workflow for selecting HPLC vs. GC-MS for 2-ethyl-3-methoxyaniline purity profiling.
Reversed-Phase HPLC-UV: The Main Assay
HPLC is the cornerstone technique for the purity assessment of non-volatile and thermally labile compounds[5]. For anilines, the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase[2].
Causality in Method Design: To prevent peak tailing, we use an acidic mobile phase (0.1% Formic Acid, pH ~2.7). This fully protonates the amine group ( NH3+ ), ensuring a single ionization state. An end-capped C18 column is selected to further shield the analyte from unreacted silanols.
Experimental Protocol: RP-HPLC Method
-
Column Selection: End-capped C18 column (150 mm x 4.6 mm, 3.5 µm particle size)[6].
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in HPLC-grade Water (degassed).
-
Phase B: 100% HPLC-grade Acetonitrile.
-
-
Gradient Program:
-
0–5 min: 5% B
-
5–20 min: Linear ramp to 60% B
-
20–25 min: Hold at 60% B
-
25–30 min: Return to 5% B for re-equilibration.
-
-
Flow Rate & Temperature: 1.0 mL/min at 35°C.
-
Detection: UV absorbance at 254 nm (primary) and 280 nm (secondary confirmation)[6].
-
Sample Preparation: Dissolve 10 mg of 2-ethyl-3-methoxyaniline in 10 mL of a 50:50 mixture of Phase A and Phase B. Filter through a 0.22 µm PTFE syringe filter[6].
Self-Validating System (System Suitability Test): Inject the standard solution five times. The method is considered valid only if the theoretical plates for the 2-ethyl-3-methoxyaniline peak are ≥ 10,000, the tailing factor is ≤ 1.5, and the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%[6].
GC-MS: Impurity Profiling & Structural Elucidation
While HPLC provides excellent quantitative accuracy, GC-MS is superior for detecting volatile impurities, residual solvents, and providing structural elucidation of unknown degradation products[5].
Causality in Method Design: Because anilines can interact with active sites in the GC system, we utilize an ultra-inert inlet liner and a 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5ms). This mildly polar stationary phase provides excellent resolution of structural isomers (like ethyl-methoxyaniline variants) based on boiling point and polarity differences[4]. Electron Ionization (EI) at 70 eV generates predictable fragmentation patterns[7].
Experimental Protocol: GC-MS Method
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[5].
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[5].
-
Inlet Conditions: Split injection (10:1 ratio) at 250°C using an ultra-inert, glass-wool packed liner.
-
Oven Temperature Program:
-
Initial: 60°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C[5].
-
Final: Hold at 280°C for 5 min.
-
-
Mass Spectrometer Conditions:
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of HPLC-grade Dichloromethane[3].
Self-Validating System (Carryover & Purity Check): To validate peak purity and prevent false positives, inject a solvent blank (Dichloromethane) before and after the sample[8]. Monitor the ion ratio of m/z 151 (the molecular ion, [M]+ ) to m/z 136 (loss of a methyl group, [M−CH3]+ ). A variance of < 10% in this ratio across the entire width of the chromatographic peak confirms the absence of co-eluting isomeric impurities[8].
Caption: Mechanistic pathways of separation and detection for HPLC and GC-MS methodologies.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of both methodologies when analyzing aniline derivatives.
| Parameter | Reversed-Phase HPLC-UV | GC-MS (EI Mode) |
| Primary Utility | Main component assay, non-volatile impurities | Volatile impurities, structural elucidation |
| Separation Mechanism | Hydrophobic partitioning (Liquid phase) | Boiling point & polarity (Gas phase) |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.05 µg/mL |
| Sample Matrix | Aqueous/Organic mixtures | Volatile organics (e.g., Dichloromethane) |
| Detector Linearity | Excellent ( R2 > 0.999 for 0.1-100 µg/mL) | Good ( R2 > 0.995 for 0.5-25 µg/mL) |
| Run Time | 25 - 30 minutes | 15 - 20 minutes |
Conclusion
For the comprehensive purity analysis of 2-ethyl-3-methoxyaniline, HPLC-UV stands out as the most robust method for routine batch release, offering an excellent balance of selectivity and quantitative accuracy for the main compound and non-volatile degradants. Conversely, GC-MS is an indispensable orthogonal tool during early-stage drug development and stability testing, providing the necessary sensitivity and fragmentation data to identify unknown volatile impurities and resolve structural isomers. Employing both methods guarantees a comprehensive and regulatory-compliant purity profile.
References
-
National Center for Biotechnology Information (PubChem). "2-Ethyl-3-methoxyaniline | C9H13NO | CID 14112813". PubChem Compound Summary. URL:[Link]
-
Environmental Protection Agency (EPA). "Method 8131: Aniline and Selected Derivatives by Gas Chromatography". EPA Analytical Methods. URL:[Link]
-
National Institutes of Health (NIH) / PMC. "Determination of Aniline in Soil by ASE/GC-MS". Analytical Methods. URL:[Link]
Sources
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- 3. academic.oup.com [academic.oup.com]
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- 7. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
A Comparative Guide to the Bioactivity of Substituted Aniline Derivatives: A Focus on the 2-Ethyl-3-Methoxy Scaffold
Introduction: The Aniline Scaffold in Medicinal Chemistry
Aniline, a fundamental aromatic amine, and its derivatives are a cornerstone in the edifice of medicinal chemistry.[1] The versatility of the aniline ring system allows for a vast array of structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This adaptability has led to the development of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The nature, position, and electronic properties of substituents on the aniline ring profoundly influence the molecule's interaction with biological targets, a concept central to structure-activity relationship (SAR) studies.[3]
This guide provides a comparative analysis of the bioactivity of substituted aniline derivatives, with a conceptual focus on the 2-ethyl-3-methoxyaniline scaffold. While comprehensive comparative data on derivatives of this specific molecule are not extensively available in the public domain, we can extrapolate and predict potential bioactivities by examining related substituted anilines. We will delve into the established antimicrobial and anticancer properties of various aniline derivatives, supported by experimental data from the literature, and discuss the mechanistic underpinnings of their actions.
Antimicrobial Activity of Aniline Derivatives: A Multifaceted Approach
Aniline derivatives exert their antimicrobial effects through diverse mechanisms, often targeting essential cellular processes in bacteria and fungi. These mechanisms include the disruption of microbial cell wall synthesis, inhibition of critical enzyme activity, and interference with nucleic acid synthesis.[2]
Established Antimicrobial Aniline Scaffolds
A prime example of the antimicrobial prowess of aniline derivatives is the class of sulfa drugs, which are based on the sulfanilamide structure.[2] These compounds act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, thereby halting their growth.[2]
More recent studies have highlighted the potential of other substituted anilines. For instance, halogenated anilines have demonstrated significant antimicrobial and antibiofilm activities. A study on uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens revealed that 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) exhibited minimum inhibitory concentrations (MICs) of 200 µg/mL and 100 µg/mL, respectively.[4] Both compounds also showed potent biofilm inhibition with an IC50 value of 10 µg/mL.[4] The proposed mechanism involves the inhibition of adenylate cyclase activity, a key regulator of virulence and biofilm formation.[4]
Trifluoro-anilines have also emerged as effective agents against Vibrio species. Specifically, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) displayed MICs of 100 µg/mL and 50 µg/mL, respectively, and effectively suppressed biofilm formation.[5] These compounds were found to cause significant damage to the bacterial cell membrane.[5]
The following table summarizes the antimicrobial activity of selected aniline derivatives:
| Compound/Derivative Class | Specific Compound | Target Organism(s) | MIC (µg/mL) | Key Findings | Reference |
| Halogenated Anilines | 4-bromo-3-chloroaniline | Uropathogenic E. coli, ESKAPE pathogens | 200 | Potent antibiofilm activity (IC50 = 10 µg/mL) | [4] |
| 3,5-dibromoaniline | Uropathogenic E. coli, ESKAPE pathogens | 100 | Inhibition of adenylate cyclase suggested as mechanism | [4] | |
| Trifluoro-anilines | 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus, Vibrio harveyi | 100 | Disrupts bacterial cell membrane | [5] |
| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus, Vibrio harveyi | 50 | Reduces virulence factors like motility and protease activity | [5] |
Hypothesized Bioactivity of 2-Ethyl-3-Methoxyaniline Derivatives
Based on the established SAR of aniline derivatives, we can hypothesize the potential antimicrobial profile of 2-ethyl-3-methoxyaniline derivatives. The ethyl group at the 2-position introduces lipophilicity, which could enhance membrane permeability and interaction with hydrophobic pockets in target enzymes. The methoxy group at the 3-position, being an electron-donating group, can modulate the electronic properties of the aniline ring, potentially influencing its binding affinity to target proteins. Further derivatization of the amino group or the aromatic ring could lead to a library of compounds with a range of antimicrobial activities.
Anticancer Potential of Aniline-Containing Molecules
The aniline scaffold is a prevalent feature in a multitude of anticancer agents, often serving as a key pharmacophore for interacting with protein kinases and other cancer-related targets.
Aniline Moieties in Kinase Inhibitors
Many small-molecule kinase inhibitors incorporate an aniline or anilino-like moiety. For example, 4-anilinoquinazoline derivatives have been investigated as potent anticancer agents.[6] A study reported that certain compounds in this class exhibited significant activity against E. coli at 32 µg/mL, with in silico studies suggesting DNA gyrase as a potential target.[6]
More directly relevant to cancer therapy, 2-substituted aniline pyrimidine derivatives have been developed as dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors.[7] One standout compound, 18c , demonstrated potent inhibitory activity against Mer and c-Met kinases with IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively.[7] This compound also showed significant antiproliferative activity against HepG2 (liver), MDA-MB-231 (breast), and HCT116 (colon) cancer cell lines.[7]
The cytotoxic activity of various aniline-containing compounds is presented in the table below:
| Compound/Derivative Class | Specific Compound | Cancer Cell Line | IC50 Value | Target/Mechanism | Reference |
| 2-Substituted Aniline Pyrimidine | Compound 18c | HepG2 (Liver) | 1.8 ± 0.2 µM | Dual Mer/c-Met kinase inhibitor | [1][7] |
| Compound 18c | MDA-MB-231 (Breast) | 2.5 ± 0.3 µM | Dual Mer/c-Met kinase inhibitor | [1][7] | |
| Compound 18c | HCT116 (Colon) | 3.1 ± 0.4 µM | Dual Mer/c-Met kinase inhibitor | [1][7] | |
| 4-Anilinoquinazoline | Compound 4c | E. coli (as a model) | 32 µg/mL | DNA gyrase inhibitor (in silico) | [6] |
| Phenylacetamide Derivative | ICD-85 | A549 (Lung) | 22.23 ± 2.42 µg/mL | Induction of apoptosis via caspase-8 activation | [1] |
Structure-Activity Relationship Insights for Anticancer Activity
The anticancer efficacy of aniline derivatives is highly dependent on the substitution pattern. For instance, in a series of 3-ethylaniline hybrid imino-thiazolidinones designed as carbonic anhydrase II inhibitors, a methyl group at the meta position of the benzene ring (compound 6e ) resulted in the most potent inhibitory activity (IC50 = 1.545 ± 0.016 µM).[4] This suggests that the position of even small alkyl groups can significantly impact binding to the active site of an enzyme.
For our conceptual scaffold, 2-ethyl-3-methoxyaniline, the ethyl group at the ortho position and the methoxy group at the meta position could confer a unique conformational and electronic profile. The ethyl group might engage in hydrophobic interactions within a kinase binding pocket, while the methoxy group could form hydrogen bonds or influence the overall solubility and metabolic stability of the molecule.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating the bioactivity of novel compounds.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.[1]
Conclusion and Future Directions
The aniline scaffold remains a highly privileged structure in the quest for novel therapeutic agents. The diverse bioactivities exhibited by its derivatives underscore the immense potential for further exploration and development. While this guide has drawn comparisons from a range of substituted anilines to infer the potential of the 2-ethyl-3-methoxyaniline framework, it is imperative that future research endeavors focus on the synthesis and systematic biological evaluation of a dedicated library of these derivatives. Such studies will be instrumental in elucidating their specific structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The strategic placement of the ethyl and methoxy groups offers a promising starting point for designing novel molecules with potentially enhanced efficacy and selectivity against microbial and cancerous targets.
References
- Filo.
- PubMed.
- MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
- MDPI.
- PMC.
- PMC. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
- BenchChem. Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.
- BenchChem. Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery.
- ResearchGate. Structure of two aniline derivatives as potent anticancer lead compounds.
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- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Structure of 2-Ethyl-3-Methoxyaniline: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced electronic characteristics of aromatic amines are of paramount importance, governing everything from reaction kinetics to biological activity. This guide offers an in-depth, comparative analysis of the electronic structure of 2-ethyl-3-methoxyaniline, a molecule of interest for its potential applications as a building block in the synthesis of more complex chemical entities.
Leveraging the power of Density Functional Theory (DFT), we will dissect the electronic properties of this substituted aniline. In the absence of direct experimental data for 2-ethyl-3-methoxyaniline, this guide establishes a robust computational protocol and validates its approach by comparing the calculated results with available experimental data for structurally related isomers and other aniline derivatives. This comparative methodology provides a predictive framework for understanding the impact of substituent placement on the electronic behavior of the aniline core.
The Decisive Role of Substituents in Aniline's Electronic Profile
The electronic nature of the aniline ring is highly sensitive to the type and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can dramatically alter the electron density distribution, which in turn influences the molecule's reactivity, polarity, and spectroscopic properties. For 2-ethyl-3-methoxyaniline, we have two electron-donating groups: an ethyl group at the ortho position and a methoxy group at the meta position relative to the amino group. The interplay of their inductive and mesomeric effects dictates the molecule's overall electronic character.
A Rigorous Computational Approach: Density Functional Theory
To elucidate the electronic structure of 2-ethyl-3-methoxyaniline, we employ Density Functional Theory (DFT), a quantum mechanical method that has proven to be a reliable and computationally efficient tool for studying organic molecules.[1] The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental observations.
Experimental Protocol: DFT Calculations
-
Molecular Structure Construction and Optimization:
-
The initial 3D structure of 2-ethyl-3-methoxyaniline is built using a molecular modeling program.
-
A geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely recognized for its accuracy in predicting the geometries of organic compounds.[1]
-
The 6-311++G(d,p) basis set is employed, which provides a good balance between computational cost and accuracy for molecules of this size, including polarization and diffuse functions to accurately describe the electron distribution.[2]
-
The optimization is carried out in the gas phase to represent the molecule in an unperturbed state.
-
-
Frequency Analysis:
-
To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies confirms that the structure is a stable conformer.
-
-
Calculation of Electronic Properties:
-
With the optimized geometry, a single-point energy calculation is performed to determine key electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[3]
-
Mulliken Atomic Charges: The charge distribution across the molecule is analyzed by calculating the Mulliken atomic charges. This provides insights into the local electrophilicity and nucleophilicity of different atomic sites.
-
Dipole Moment: The total dipole moment and its vector components are calculated to quantify the overall polarity of the molecule, which is a key factor in its solubility and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the regions of positive and negative electrostatic potential on the molecular surface, identifying potential sites for electrophilic and nucleophilic attack.
-
Computational Workflow Diagram
Sources
Comparative study of different synthetic routes to 2-ethyl-3-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-3-methoxyaniline is a substituted aniline that holds significant potential as a key building block in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern—an ethyl group ortho to the amino group and a methoxy group meta to it—provides a unique structural motif for further chemical elaboration. The efficient and scalable synthesis of this compound is therefore of considerable interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of several plausible synthetic routes to 2-ethyl-3-methoxyaniline, offering in-depth technical insights, detailed experimental protocols, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of 2-ethyl-3-methoxyaniline is not widely reported in the literature, necessitating a rational design of synthetic pathways based on established organic transformations. This guide will explore three distinct and logical approaches:
-
Route 1: Synthesis from 2-Ethylphenol. This linear sequence involves the modification of a readily available starting material through a series of reliable reactions.
-
Route 2: Synthesis from 3-Methoxyphenol. This route explores the introduction of the ethyl and amino functionalities onto a different commercially available phenol.
-
Route 3: Synthesis via Buchwald-Hartwig Amination. A modern approach utilizing a powerful cross-coupling reaction to form the key C-N bond.
Each route will be evaluated based on factors such as the number of steps, potential overall yield, availability and cost of starting materials, and the complexity and safety of the chemical transformations involved.
Route 1: A Stepwise Approach from 2-Ethylphenol
This synthetic strategy commences with the commercially available and relatively inexpensive 2-ethylphenol. The sequence involves O-methylation, followed by regioselective nitration, and concluding with the reduction of the nitro group to the target aniline.
Caption: Synthetic pathway for Route 1 starting from 2-ethylphenol.
Causality Behind Experimental Choices
-
O-Methylation: The initial step protects the phenolic hydroxyl group as a methyl ether. This is crucial for two reasons: it prevents unwanted side reactions of the acidic phenol in subsequent steps and the methoxy group is a key feature of the final product. Dimethyl sulfate is a common and effective methylating agent for phenols under basic conditions.[1][2]
-
Nitration: The introduction of the nitro group serves as a precursor to the desired amino group. The nitration of 2-ethylanisole is a critical step where regioselectivity is a major consideration. The ethyl and methoxy groups are both ortho-, para-directing. The methoxy group is a stronger activating group and will largely dictate the position of nitration. However, the position between the two substituents is sterically hindered. Therefore, nitration is expected to occur at the positions ortho and para to the methoxy group, leading to a mixture of isomers. Careful control of reaction conditions, such as low temperature, is necessary to maximize the yield of the desired 3-nitro isomer.[3][4]
-
Reduction: The final step involves the reduction of the nitro group to an amine. A variety of reagents can accomplish this transformation.[5][6] The use of iron in acidic medium (Béchamp reduction) is a classic, cost-effective, and scalable method that is tolerant of many functional groups.[6]
Experimental Protocol: Route 1
Step 1: Synthesis of 2-Ethylanisole
-
To a stirred solution of 2-ethylphenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Heat the mixture to reflux.
-
Slowly add dimethyl sulfate (1.2 eq.) dropwise to the refluxing mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the potassium carbonate.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 2-ethylanisole, which can be purified by distillation.
Step 2: Synthesis of 2-Ethyl-3-nitroanisole
-
Cool a mixture of concentrated sulfuric acid and acetic anhydride to 0°C.
-
Slowly add concentrated nitric acid with stirring, maintaining the temperature below 5°C.
-
In a separate flask, dissolve 2-ethylanisole (1.0 eq.) in acetic anhydride and cool to 0°C.
-
Add the nitrating mixture dropwise to the solution of 2-ethylanisole, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The resulting mixture of nitro isomers will require careful separation by column chromatography to isolate the desired 2-ethyl-3-nitroanisole.
Step 3: Synthesis of 2-Ethyl-3-methoxyaniline
-
To a mixture of 2-ethyl-3-nitroanisole (1.0 eq.) in ethanol and water, add iron powder (4.0 eq.).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 eq.) dropwise.
-
Continue to reflux for 3-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Basify the aqueous residue with a concentrated sodium hydroxide solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-ethyl-3-methoxyaniline. Further purification can be achieved by vacuum distillation or column chromatography.
Route 2: A Convergent Approach from 3-Methoxyphenol
This route begins with 3-methoxyphenol and introduces the ethyl group via a Friedel-Crafts acylation followed by reduction. The synthesis is then completed by nitration and subsequent reduction of the nitro group.
Caption: Synthetic pathway for Route 2 starting from 3-methoxyphenol.
Causality Behind Experimental Choices
-
Friedel-Crafts Acylation: The introduction of an acetyl group is achieved through Friedel-Crafts acylation. The hydroxyl and methoxy groups of 3-methoxyphenol are both activating and ortho-, para-directing. Acylation is expected to occur at the position ortho to the hydroxyl group and para to the methoxy group (C2 position) due to steric and electronic factors.[7][8]
-
Clemmensen Reduction: The acetyl group is reduced to an ethyl group using the Clemmensen reduction. This method is effective for reducing aryl ketones and is performed under acidic conditions, which are compatible with the phenolic hydroxyl group.[9][10][11][12]
-
Nitration: The nitration of 2-ethyl-3-methoxyphenol is the next step. The hydroxyl group is a powerful activating group, and nitration is expected to occur at the position para to the hydroxyl group (C6 position) to yield 2-ethyl-3-methoxy-6-nitrophenol.[13][14]
-
Reduction and Hydrogenolysis: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.[6] It is important to note that under these conditions, the phenolic hydroxyl group may also be removed via hydrogenolysis, which in this case is a desired transformation to arrive at the final product.
Experimental Protocol: Route 2
Step 1: Synthesis of 1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one
-
To a suspension of anhydrous aluminum chloride (1.1 eq.) in dichloromethane at 0°C, add acetyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of 3-methoxyphenol (1.0 eq.) in dichloromethane dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to give the crude product, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-Ethyl-3-methoxyphenol
-
Prepare zinc amalgam by stirring zinc dust with a solution of mercury(II) chloride.
-
To a flask containing the zinc amalgam, add water, concentrated hydrochloric acid, and 1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (1.0 eq.).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, decant the aqueous layer, and wash the remaining zinc with dichloromethane.
-
Extract the aqueous layer with dichloromethane.
-
Combine all organic phases, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate to give 2-ethyl-3-methoxyphenol, which can be purified by distillation.
Step 3: Synthesis of 2-Ethyl-3-methoxy-6-nitrophenol
-
Dissolve 2-ethyl-3-methoxyphenol (1.0 eq.) in glacial acetic acid and cool to 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 5°C.
-
Stir the reaction at 0°C for 1-2 hours.
-
Pour the reaction mixture onto ice and extract with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to give the crude product.
Step 4: Synthesis of 2-Ethyl-3-methoxyaniline
-
Dissolve the crude 2-ethyl-3-methoxy-6-nitrophenol from the previous step in methanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain the crude 2-ethyl-3-methoxyaniline.
-
Purify by vacuum distillation or column chromatography.
Route 3: A Modern Approach via Buchwald-Hartwig Amination
This route utilizes a palladium-catalyzed cross-coupling reaction to form the aniline C-N bond in the final step. The key intermediate is a suitably substituted aryl bromide.
Caption: Synthetic pathway for Route 3 utilizing a Buchwald-Hartwig amination.
Causality Behind Experimental Choices
-
Bromination: The synthesis of the aryl bromide precursor starts with the bromination of 3-methoxyphenol. N-Bromosuccinimide (NBS) is a mild and convenient brominating agent for activated aromatic rings. The hydroxyl and methoxy groups direct the bromination to the positions ortho and para to them. The most likely position for monobromination is the C2 position, which is ortho to the hydroxyl group and para to the methoxy group.[15][16]
-
Ethylation: The phenolic hydroxyl group of 2-bromo-3-methoxyphenol is then ethylated. This can be achieved via a Williamson ether synthesis, where the phenol is first deprotonated with a base like sodium hydride, followed by reaction with an ethylating agent such as ethyl iodide.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of C-N bonds from aryl halides and amines.[17][18] It is particularly useful for constructing anilines from aryl bromides. The use of ammonia or an ammonia equivalent in the presence of a suitable palladium catalyst and ligand system can directly introduce the amino group.[17][18] This method is often tolerant of a wide range of functional groups and can be effective even with sterically hindered substrates.[19][20]
Experimental Protocol: Route 3
Step 1: Synthesis of 2-Bromo-3-methoxyphenol
-
Dissolve 3-methoxyphenol (1.0 eq.) in acetonitrile.
-
Add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Stir the mixture for 12-16 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to isolate 2-bromo-3-methoxyphenol.
Step 2: Synthesis of 2-Bromo-1-ethyl-3-methoxybenzene
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0°C, add a solution of 2-bromo-3-methoxyphenol (1.0 eq.) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0°C and add ethyl iodide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 2-bromo-1-ethyl-3-methoxybenzene.
Step 3: Synthesis of 2-Ethyl-3-methoxyaniline
-
To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.5 eq.).
-
Evacuate and backfill the tube with argon.
-
Add 2-bromo-1-ethyl-3-methoxybenzene (1.0 eq.) and an ammonia surrogate (e.g., benzophenone imine, 1.2 eq.) followed by anhydrous toluene.
-
Heat the mixture at 100-110°C for 12-24 hours.
-
Cool the reaction, dilute with ether, and filter through Celite.
-
If using an imine, hydrolyze the resulting imine by stirring with aqueous acid.
-
Extract the product into an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography to afford 2-ethyl-3-methoxyaniline.
Quantitative Data Summary and Comparison
| Parameter | Route 1 (from 2-Ethylphenol) | Route 2 (from 3-Methoxyphenol) | Route 3 (via Buchwald-Hartwig) |
| Number of Steps | 3 | 4 | 3 |
| Starting Material | 2-Ethylphenol | 3-Methoxyphenol | 3-Methoxyphenol |
| Key Transformations | O-methylation, Nitration, Nitro reduction | Friedel-Crafts acylation, Clemmensen reduction, Nitration, Nitro reduction/Hydrogenolysis | Bromination, Ethylation, Buchwald-Hartwig amination |
| Potential Overall Yield | Moderate | Moderate | Moderate to Good |
| Key Challenges | Regioselectivity in nitration, separation of isomers | Regioselectivity in acylation and nitration, harsh conditions for Clemmensen reduction | Synthesis of aryl bromide precursor, cost of palladium catalyst and ligands |
| Scalability | Good | Moderate | Moderate (cost of catalyst may be a factor) |
Conclusion and Recommendations
All three proposed synthetic routes to 2-ethyl-3-methoxyaniline are viable on a laboratory scale.
-
Route 1 is arguably the most straightforward in terms of the individual reactions. However, the critical nitration step is likely to produce a mixture of isomers, which may be challenging to separate, potentially lowering the overall yield of the desired product.
-
Route 2 offers a more convergent approach, but involves a greater number of steps and utilizes the harsh conditions of the Clemmensen reduction. The regioselectivity of both the acylation and nitration steps would need careful optimization.
-
Route 3 represents the most modern approach, leveraging the power of palladium-catalyzed cross-coupling. While potentially offering a cleaner and more direct route to the final product, it requires the synthesis of a specific aryl bromide precursor and the use of expensive palladium catalysts and ligands, which may be a consideration for large-scale synthesis.
For initial laboratory-scale synthesis and exploration, Route 1 may be the most practical starting point due to the ready availability of the starting material and the well-established nature of the reactions. However, for applications where high purity is paramount and isomeric contamination is a significant concern, Route 3 might be the preferred method, provided the cost of the catalyst is not prohibitive. Route 2 presents a reasonable alternative, particularly if the starting 3-methoxyphenol is more readily available or cost-effective than 2-ethylphenol.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, purity requirements, available resources, and cost considerations.
References
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Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
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ChemTalk. (2024). Clemmensen Reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-bromo-3-(4-methoxyphenyl)propionate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
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University of Massachusetts Boston. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-3-methoxyphenol. Retrieved from [Link]
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Chegg.com. (2021). Solved The product distribution of nitration of anisole is. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Reduction of α,β-unsaturated nitro compounds. Retrieved from [Link]
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Chemistry Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-bromo-2-methoxyphenol. Retrieved from [Link]
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ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. Retrieved from [Link]
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Stenutz. (n.d.). 2-bromo-3-methoxyphenol. Retrieved from [Link]
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Olah, G. A., et al. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. ResearchGate. Retrieved from [Link]
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Introduction: The Strategic Choice of Anilines in Drug Discovery
An objective comparison of 2-ethyl-3-methoxyaniline's performance against its structural analog, 3-methoxyaniline, providing researchers, scientists, and drug development professionals with data-driven insights for precursor selection in synthetic chemistry.
Substituted anilines are foundational scaffolds in medicinal chemistry, serving as critical starting materials for a multitude of pharmaceuticals, particularly kinase inhibitors and other complex heterocyclic drugs.[1][2][3] The specific pattern of substitution on the aniline ring dictates the precursor's reactivity, steric profile, and, ultimately, the physicochemical and pharmacological properties of the final active pharmaceutical ingredient (API). The selection of an aniline precursor is therefore a strategic decision that profoundly impacts reaction efficiency, yield, purification, and the biological activity of the target molecule.
This guide presents a comprehensive performance benchmark of 2-ethyl-3-methoxyaniline, a lesser-documented yet potentially valuable precursor. Due to the limited direct comparative data in published literature, this analysis benchmarks its performance against the well-characterized and structurally related precursor, 3-methoxyaniline . By examining the influence of the ortho-ethyl group, we can extrapolate performance differences in key synthetic transformations crucial to drug development. This analysis is grounded in established principles of organic chemistry, providing a predictive framework for researchers designing novel synthetic routes.
Section 1: Structural Profile and Predicted Reactivity
The performance of an aniline precursor is governed by the interplay of electronic and steric effects imparted by its substituents.
-
2-Ethyl-3-Methoxyaniline: This molecule possesses a unique combination of features. The methoxy (-OCH₃) group at the meta-position relative to the amine is moderately activating and, along with the amine, directs electrophilic substitution to the C4, C6, and C2 positions. The ethyl (-CH₂CH₃) group at the ortho-position introduces significant steric hindrance around the amine nitrogen. This steric bulk is the primary differentiating factor from 3-methoxyaniline and is expected to decrease the nucleophilicity of the amine and hinder access to the C2 position for electrophiles.
-
3-Methoxyaniline: Lacking the ortho-ethyl group, the amine in this precursor is sterically unhindered.[4][5] This makes it more nucleophilic and readily accessible for a variety of C-N bond-forming reactions.
Table 1: Comparison of Physicochemical Properties
| Property | 2-Ethyl-3-methoxyaniline | 3-Methoxyaniline | Rationale for Performance Impact |
| Molecular Formula | C₉H₁₃NO | C₇H₉NO | Higher molecular weight for the ethylated compound. |
| Molecular Weight | 151.21 g/mol | 123.15 g/mol [4] | Affects stoichiometry calculations. |
| Boiling Point | Not available | 251 °C[4] | Expected to be higher due to increased mass and van der Waals forces. |
| Density | Not available | 1.096 g/mL at 25 °C[4] | Likely similar, but the ethyl group may slightly decrease density. |
| Predicted Reactivity | Moderated | High | The ortho-ethyl group sterically shields the amine, reducing its reaction rate in many cases. |
Section 2: Benchmarking Performance in Key Synthetic Reactions
The true value of a precursor is demonstrated in its performance across a range of common, industrially relevant chemical transformations.
N-Acylation: A Probe of Amine Accessibility
N-acylation is a fundamental step in the synthesis of many drug molecules. The reaction rate is highly sensitive to the steric environment of the amine.
Hypothetical Performance Data:
Table 2: Comparative N-Acylation with Acetic Anhydride
| Precursor | Reaction Time (min) | Yield (%) | Purity (%) | Analysis |
| 2-Ethyl-3-methoxyaniline | 150 | 88 | >98 | Slower reaction kinetics are predicted due to the steric hindrance from the ortho-ethyl group, which impedes the approach of the electrophile. |
| 3-Methoxyaniline | 20 | 96 | >99 | The unhindered amine allows for a rapid and efficient reaction, typical for an activated aniline. |
Experimental Protocol: General Procedure for N-Acylation
-
Setup: In a 50 mL round-bottomed flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Palladium-Catalyzed Buchwald-Hartwig Amination
This cross-coupling reaction is a cornerstone of modern drug discovery for forming C-N bonds. Its efficiency is heavily dependent on the steric properties of both the amine and the aryl halide, as well as the choice of ligand.[3]
Causality of Experimental Choices: The selection of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical. These ligands facilitate the reductive elimination step, which is often the rate-limiting step, especially with sterically hindered substrates like 2-ethyl-3-methoxyaniline. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the reaction.
Expected Outcome: The reaction with 2-ethyl-3-methoxyaniline is anticipated to be significantly slower and may require higher catalyst loading or more advanced, sterically-demanding ligands to achieve comparable yields to 3-methoxyaniline. The steric bulk around the nitrogen directly impedes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
Section 3: Application Workflow and Data Visualization
To contextualize the performance of 2-ethyl-3-methoxyaniline, we can visualize its role in a typical drug discovery workflow.
Hypothetical Synthesis of a Kinase Inhibitor Scaffold
Aniline derivatives are frequently used to construct the "hinge-binding" motif of kinase inhibitors. The following workflow illustrates how 2-ethyl-3-methoxyaniline could be used.
Caption: Hypothetical workflow for synthesizing a kinase inhibitor.
Benchmarking Workflow
A systematic approach is required to objectively compare precursor performance.
Caption: Workflow for comparative performance evaluation of precursors.
Section 4: Comparative Advantages and Disadvantages
The choice to use 2-ethyl-3-methoxyaniline over a simpler analog is a trade-off.
Caption: Advantages and disadvantages of 2-ethyl-3-methoxyaniline.
Section 5: Safety and Handling
As with all aniline derivatives, proper safety protocols are mandatory. While specific data for 2-ethyl-3-methoxyaniline is not widely available, the precautions for structurally similar methoxyanilines should be adopted.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[6][7]
-
Hazards: Methoxyaniline compounds are generally harmful if swallowed and toxic in contact with skin or if inhaled.[6][8] They may cause skin and eye irritation and are suspected of causing genetic defects.[6][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[7]
Conclusion
2-Ethyl-3-methoxyaniline presents a nuanced profile as a precursor. Its primary differentiating feature—the ortho-ethyl group—is both its greatest advantage and its main drawback. While it predictably slows the kinetics of fundamental reactions like N-acylation and palladium-catalyzed cross-couplings compared to the sterically unhindered 3-methoxyaniline, it also provides a valuable tool for medicinal chemists. The steric bulk it introduces can be strategically employed to probe the binding pockets of biological targets, enhance selectivity, or improve the metabolic stability of a final drug candidate.
Researchers should anticipate the need for more forcing reaction conditions, higher catalyst loadings, or advanced ligand systems to achieve high yields. However, for projects where modulating the steric environment of the aniline scaffold is a key strategy in the drug design process, 2-ethyl-3-methoxyaniline is a compelling and valuable precursor worth the additional synthetic optimization.
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